2-amino-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-amino-N-[2-(1,2,4-triazol-1-yl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c11-5-10(16)14-8-3-1-2-4-9(8)15-7-12-6-13-15/h1-4,6-7H,5,11H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQAWZIXCJPWOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CN)N2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Structure, Physical Properties, and Synthetic Utility of 2-Amino-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide
Prepared by: Senior Application Scientist, Medicinal Chemistry & Early Discovery Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary
In modern drug discovery, the strategic placement of nitrogen-rich heterocycles is paramount for tuning the physicochemical and pharmacokinetic properties of active pharmaceutical ingredients (APIs). 2-Amino-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide (CAS: 1154731-75-5) serves as a highly specialized bifunctional building block. Featuring an ortho-substituted 1,2,4-triazole ring and a primary amine tethered via an amide linkage, this molecule is a critical precursor for synthesizing complex tricyclic and tetracyclic scaffolds, including next-generation triazolobenzodiazepines and orexin receptor antagonists.
This technical guide elucidates the structural characteristics, physicochemical profiling, and self-validating synthetic protocols required to handle and derivatize this compound effectively.
Structural Elucidation & Physicochemical Profiling
The molecular architecture of 2-amino-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide is defined by three distinct domains:
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The Aniline Core: Acts as the central scaffold, dictating the spatial geometry of the substituents.
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The Ortho-1,2,4-Triazole Ring: An electron-deficient, aromatic nitrogen heterocycle[1]. It imparts significant rigidity, acts as a strong hydrogen-bond acceptor, and lowers the overall lipophilicity of the molecule.
-
The Glycinamide Moiety: Provides a primary amine handle, enabling downstream cyclization or functionalization.
The ortho-relationship between the triazole and the bulky acetamide group forces the molecule into a sterically constrained conformation, which is highly advantageous for pre-organizing the molecule for subsequent intramolecular cyclization reactions.
Quantitative Physicochemical Data
The following table summarizes the critical physicochemical parameters essential for formulation and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions.
| Property | Value |
| IUPAC Name | 2-amino-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide |
| CAS Registry Number | |
| Molecular Formula | C₁₀H₁₁N₅O |
| Molecular Weight | 217.23 g/mol |
| Topological Polar Surface Area (TPSA) | 85.1 Ų |
| Hydrogen Bond Donors | 3 (Amide NH, Amine NH₂) |
| Hydrogen Bond Acceptors | 4 (Amide O, Triazole N atoms) |
| Rotatable Bonds | 4 |
| Predicted LogP | 0.8 - 1.2 |
| Triazole pKa (Protonated) | ~2.45 [2] |
Synthetic Methodology & Reaction Kinetics
Synthesizing this compound from 2-(1H-1,2,4-triazol-1-yl)aniline requires overcoming significant electronic and steric hurdles. The ortho-triazole group exerts a strong electron-withdrawing effect, drastically reducing the nucleophilicity of the aniline amine. Consequently, standard carbodiimide coupling reagents (e.g., EDC/HOBt) often stall or yield <40% conversion.
To overcome this, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), which generates a highly reactive OAt-active ester that drives the acylation forward through a stabilized 7-membered hydrogen-bonded cyclic transition state[3].
Step-by-Step Self-Validating Protocol
Step 1: Amide Coupling (Boc-Protection)
-
Charge: Dissolve 2-(1H-1,2,4-triazol-1-yl)aniline (1.0 eq) and Boc-Gly-OH (1.2 eq) in anhydrous DMF (0.2 M).
-
Activate: Add HATU (1.3 eq) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality: DIPEA is critical not only to deprotonate the carboxylic acid but also to neutralize the weakly basic triazole ring, preventing it from interfering with the active ester formation [4].
-
React: Stir at room temperature for 2 hours.
-
Validate: Monitor via LC-MS. The reaction is complete when the starting aniline peak is consumed and a new peak at m/z 318.1 [M+H]⁺ dominates.
Step 2: Boc Deprotection
-
Cleave: Dissolve the isolated intermediate in Dichloromethane (DCM) (0.1 M) and add Trifluoroacetic acid (TFA) (10 eq). Stir for 1 hour.
-
Validate: Confirm complete cleavage via LC-MS (m/z 218.1 [M+H]⁺ ).
Step 3: Free-Basing and Isolation
-
Neutralize: Because the molecule contains both a primary amine and a triazole, it forms a bis-trifluoroacetate salt. Concentrate the mixture, redissolve in Ethyl Acetate, and wash vigorously with saturated aqueous NaHCO₃ until the aqueous layer pH is ~8.5. Causality: Failing to reach pH 8.5 will result in the product remaining in the aqueous layer as a water-soluble protonated salt.
-
Isolate: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the free base as a crystalline powder.
Experimental workflow for synthesizing 2-amino-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide.
Analytical Characterization Protocols
To ensure scientific integrity, synthesized batches must be validated against the following analytical parameters. This acts as a self-validating system for structural confirmation.
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¹H NMR (400 MHz, DMSO-d₆):
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δ 10.20 (s, 1H, NH amide) – Confirms amide bond formation.
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δ 8.95 (s, 1H, triazole C5-H) & δ 8.20 (s, 1H, triazole C3-H) – Confirms intact 1,2,4-triazole ring.
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δ 7.80 - 7.30 (m, 4H, aromatic) – Ortho-disubstituted pattern.
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δ 3.35 (s, 2H, CH₂) – Glycine alpha-carbons.
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δ 2.50 (br s, 2H, NH₂, exchanges with D₂O) – Confirms successful Boc deprotection.
-
-
LC-MS (ESI+):
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Expected [M+H]⁺ at m/z 218.1 . Use a C18 column (2.1 x 50 mm, 1.8 µm) with a 5% to 95% Acetonitrile/Water (0.1% Formic Acid) gradient over 3 minutes.
-
-
FT-IR (ATR):
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N-H stretch at ~3300 cm⁻¹, C=O stretch (amide I band) at ~1680 cm⁻¹.
-
Pharmacological Relevance & Binding Dynamics
2-Amino-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide is not typically an end-stage drug but a highly privileged intermediate. By subjecting this compound to dehydrative cyclization (often using POCl₃ or thermal conditions), researchers can generate triazolobenzodiazepine derivatives.
These downstream derivatives are potent allosteric modulators of the GABA-A receptor. The triazole ring is critical here; it replaces the traditional pendant phenyl ring found in classical benzodiazepines, altering the binding kinetics and often increasing the affinity for specific GABA-A receptor subtypes (e.g., α1 vs. α2/α3), which is essential for developing targeted anxiolytics with reduced sedative side effects.
Downstream pharmacological signaling pathway of triazolobenzodiazepine derivatives.
References
Deorphanization and Target Interaction Profiling of Novel Triazole-Acetamide Derivatives: A Case Study on CAS 1154731-75-5
Executive Summary
In the landscape of modern drug discovery, many high-potential small molecules emerge from phenotypic screens as "orphan" ligands—compounds with observable biological activity but unknown primary targets. CAS 1154731-75-5 (chemically identified as 2-amino-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide) is a prime example of such a screening hit. Featuring a 1,2,4-triazole core linked to an acetamide moiety, this compound possesses favorable physicochemical properties for target engagement but requires rigorous deorphanization.
This technical whitepaper outlines a state-of-the-art, self-validating experimental pipeline designed to identify the biological target of CAS 1154731-75-5 and quantitatively map its in vitro binding affinity. As a Senior Application Scientist, I have structured this guide to move from unbiased proteome-wide target fishing to high-resolution thermodynamic and kinetic validation, explaining the fundamental causality behind each biophysical technique.
Part 1: The Physicochemical Foundation of Assay Design
Before initiating any binding assay, experimental parameters must be tailored to the ligand's molecular architecture. The low molecular weight of CAS 1154731-75-5 dictates specific constraints on signal-to-noise ratios in biophysical assays.
Table 1: Physicochemical Properties of CAS 1154731-75-5 Dictating Assay Design
| Property | Value | Impact on Binding Assay Design |
| Molecular Weight | 217.23 g/mol | Requires high-density target immobilization in SPR to achieve a detectable refractive index shift (Response Units). |
| H-Bond Donors | 2 | High potential for specific target anchoring; highly sensitive to pH changes and buffer protonation heat in ITC. |
| H-Bond Acceptors | 4 | Dictates buffer selection (e.g., avoiding high concentrations of competing primary amines) to prevent non-specific aggregation. |
| Rotatable Bonds | 4 | The entropic penalty (ΔS) upon target binding will be significant and measurable via thermodynamic profiling. |
Part 2: Unbiased Target Deconvolution via Thermal Proteome Profiling (TPP)
The Causality of Method Selection
Traditional target identification relies on affinity chromatography, which requires tethering the small molecule to a solid matrix. For a low-molecular-weight compound like CAS 1154731-75-5, adding a chemical linker often obliterates the binding interface, leading to false negatives.
To bypass this, we utilize Thermal Proteome Profiling (TPP) . TPP relies on the thermodynamic principle that proteins become structurally stabilized when bound to a ligand. By applying a heat gradient to living cells treated with the compound, we can monitor the shift in melting temperature (ΔTm) of thousands of proteins simultaneously using quantitative mass spectrometry, requiring zero chemical modification of the drug[1].
Fig 1: Thermal Proteome Profiling workflow for unbiased target deconvolution.
Step-by-Step TPP Protocol
-
Cellular Incubation: Incubate human cell lines (e.g., K562) with 10 µM of CAS 1154731-75-5 (or DMSO vehicle) for 1 hour to allow intracellular equilibration.
-
Thermal Aliquoting: Divide the cell suspension into 10 aliquots and subject each to a distinct temperature (ranging from 37°C to 67°C) for 3 minutes.
-
Lysis and Fractionation: Lyse the cells using freeze-thaw cycles. Ultracentrifuge at 100,000 × g for 20 minutes to pellet denatured/aggregated proteins.
-
Quantitative MS: Extract the soluble supernatant, digest with trypsin, and label the peptides with Tandem Mass Tags (TMT10plex). Analyze via LC-MS/MS.
-
Data Integration: Plot the normalized reporter ion intensities against temperature to generate melt curves for each identified protein.
Self-Validating System (TPP-CCR): To ensure the identified target is not a false positive caused by non-specific heat shock responses, the protocol mandates a Compound Concentration Range (TPP-CCR) validation. We multiplex samples at a single melting temperature (e.g., the target's Tm) across a gradient of CAS 1154731-75-5 concentrations. A true target must exhibit a dose-dependent thermal stabilization curve.
Part 3: Kinetic Validation via Surface Plasmon Resonance (SPR)
The Causality of Method Selection
Once TPP identifies a putative target protein, direct physical interaction must be confirmed. Surface Plasmon Resonance (SPR) is the gold standard for this phase because it provides real-time association ( Kon ) and dissociation ( Koff ) rates[2]. For triazole-acetamides, target residence time ( 1/Koff ) is often a far more accurate predictor of in vivo pharmacological efficacy than equilibrium affinity ( Kd ).
Fig 2: SPR self-validating kinetic analysis workflow for small molecules.
Step-by-Step SPR Protocol
-
Surface Preparation: Activate a CM5 sensor chip using EDC/NHS chemistry. Immobilize the purified target protein to a high density (~3,000 RU) to compensate for the low mass of CAS 1154731-75-5.
-
Analyte Preparation: Prepare a 2-fold dilution series of CAS 1154731-75-5 (from 50 µM down to 0.39 µM) in running buffer matched exactly to the DMSO concentration of the ligand stock (typically 1% DMSO) to prevent bulk refractive index shifts.
-
Kinetic Injection: Inject the analyte series at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 180 seconds for dissociation.
-
Data Fitting: Double-reference the sensorgrams (subtracting both the reference channel and buffer-only injections) and fit to a 1:1 Langmuir binding model.
Self-Validating System (Statistical Fit & Reversibility): The SPR protocol validates itself through two mechanisms. First, a reverse titration (injecting running buffer after the highest concentration) must show the signal returning to baseline, proving the interaction is reversible and not covalent aggregation. Second, the mathematical fit must yield a χ2 value of less than 10% of the maximum response ( Rmax ), and the residual plots must scatter randomly within ±2 RU.
Part 4: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)
The Causality of Method Selection
While SPR provides excellent kinetic data, it relies on tethering the target protein to a gold film, which can occlude binding pockets or force unnatural conformations. Isothermal Titration Calorimetry (ITC) serves as the ultimate orthogonal validation. ITC is a label-free, immobilization-free technique performed entirely in solution. It directly measures the heat released or absorbed ( ΔH ) during the binding event, allowing for the simultaneous determination of binding stoichiometry ( n ), entropy ( ΔS ), and the equilibrium dissociation constant ( Kd )[3].
Step-by-Step ITC Protocol
-
Sample Dialysis: Dialyze the target protein extensively against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) to ensure exact buffer matching.
-
Ligand Preparation: Dissolve CAS 1154731-75-5 in the exact dialysate to a concentration 10-fold higher than the protein concentration (e.g., 200 µM ligand vs. 20 µM protein).
-
Titration Execution: Load the protein into the sample cell and the ligand into the injection syringe. Perform 20 injections of 2 µL each at 150-second intervals, maintaining a constant temperature of 25°C.
-
Thermodynamic Extraction: Integrate the area under each injection peak to calculate the heat of binding. Fit the isotherm to an independent binding model to extract ΔH , Kd , and n . Calculate ΔS using the Gibbs free energy equation ( ΔG=ΔH−TΔS ).
Self-Validating System (Heat of Dilution Control): ITC is highly sensitive to background thermal noise. The self-validating control is the "Blank Titration"—injecting CAS 1154731-75-5 directly into the buffer without the target protein. The integrated heat from this blank run (heat of dilution) must be subtracted from the primary experiment. If the blank heat is excessively high or non-linear, it indicates ligand micellization or buffer mismatch, invalidating the run. Furthermore, a valid run must produce a c -value (where c=n×[Protein]/Kd ) between 10 and 1000 to ensure a sigmoidal curve suitable for accurate Kd extraction.
Table 2: Orthogonal Biophysical Validation Matrix
| Technique | Primary Output | Throughput | Immobilization Required? | Self-Validation Metric |
| TPP | Target ID, ΔTm | High (Proteome) | No (Live Cell) | Dose-dependent thermal shift |
| SPR | Kinetics ( Kon , Koff ) | Medium | Yes (Sensor Chip) | χ2 < 10% Rmax , Residuals < ±2 RU |
| ITC | Thermodynamics ( ΔH , ΔS ) | Low | No (Solution) | c -value between 10 and 1000 |
Conclusion
Evaluating the in vitro binding affinity and target interaction of an uncharacterized small molecule like CAS 1154731-75-5 requires a multi-tiered, logically sound approach. By utilizing Thermal Proteome Profiling for unbiased target deconvolution, followed by Surface Plasmon Resonance for kinetic mapping, and concluding with Isothermal Titration Calorimetry for thermodynamic validation, researchers can establish a watertight, self-validating data package. This pipeline not only identifies the target but elucidates the exact biophysical nature of the triazole-acetamide interaction, paving the way for structure-guided lead optimization.
References
- Tracking cancer drugs in living cells by thermal profiling of the proteome. Savitski, M. M., et al. (2014). Science.
- Protein-Protein Interactions: Surface Plasmon Resonance. Douzi, B. (2017). Methods in Molecular Biology (PubMed/NIH).
- Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Su, X., et al. (2018). Frontiers in Pharmacology.
Sources
- 1. Tracking cancer drugs in living cells by thermal profiling of the proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]
Predictive Pharmacokinetic Profiling of 2-Amino-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide: A Mechanistic Workflow
Executive Summary
The compound 2-amino-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide (CAS: 1154731-75-5) is a highly functionalized, fragment-like molecule featuring three distinct pharmacokinetic (PK) liability-driving moieties: a primary aliphatic amine, an acetamide linker, and an ortho-substituted 1,2,4-triazole ring. As a Senior Application Scientist, designing a PK profiling strategy for this scaffold requires moving beyond generic screening. We must prospectively address the specific physicochemical and metabolic behaviors dictated by its structure.
This whitepaper outlines a self-validating, causality-driven workflow for the in vitro and in vivo pharmacokinetic profiling of this compound, ensuring high scientific integrity and regulatory alignment.
Structural Causality & ADME Predictions
Understanding the structural causality of a molecule is the first pillar of predictive pharmacokinetics. The functional groups of 2-amino-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide directly dictate its Absorption, Distribution, Metabolism, and Excretion (ADME) profile:
-
The Primary Amine (pKa ~8.5): At physiological pH (7.4), this primary amine will be predominantly protonated. While this guarantees excellent aqueous solubility in the gastric environment, the positive charge may restrict passive transcellular permeability across the intestinal epithelium, necessitating active transport or paracellular absorption mechanisms.
-
The Acetamide Linker: Amide bonds are prime targets for enzymatic cleavage. The acetamide linker is highly susceptible to metabolic hydrolysis by serine hydrolases, specifically human carboxylesterases (CES1 and CES2) and amidases, which dictate the primary clearance mechanism[1]. This hydrolysis will yield 2-(1H-1,2,4-triazol-1-yl)aniline and a glycine derivative.
-
The 1,2,4-Triazole Ring: The 1,2,4-triazole moiety is a well-established nitrogenous ligand that can coordinate with the heme iron of Cytochrome P450 enzymes, trapping the enzyme in a low-spin state and causing Type II optical difference spectra[2]. This structural feature flags the compound as a high-risk candidate for reversible CYP3A4 inhibition, necessitating rigorous drug-drug interaction (DDI) profiling.
Table 1: Predicted Physicochemical & ADME Parameters
| Parameter | Predicted Value / Characteristic | Causality / Structural Driver |
| Molecular Weight | 217.23 g/mol | Favorable for rapid diffusion and high ligand efficiency. |
| pKa (Primary Amine) | ~8.5 (Basic) | Protonated at physiological pH; ensures high gastric solubility but limits passive permeability. |
| Primary Clearance | High (Hepatic/Plasma) | Acetamide linker is highly susceptible to carboxylesterase (CES1/CES2) and amidase hydrolysis. |
| CYP Inhibition | Moderate to High (CYP3A4) | 1,2,4-triazole nitrogen lone pair coordinates with CYP450 heme iron (Type II binding). |
Experimental Workflows & Methodologies
To empirically validate the structural predictions, we employ a tiered in vitro to in vivo extrapolation (IVIVE) approach. Every protocol is designed as a self-validating system utilizing established positive controls to ensure assay integrity.
In Vitro Plasma Stability Assay (Amide Hydrolysis)
Because carboxylesterases are highly active in both the liver and circulating plasma, assessing plasma stability is critical to understanding the compound's half-life.
Step-by-Step Methodology:
-
Preparation: Prepare a 1 mM stock solution of the test compound in 100% DMSO.
-
Incubation: Dilute the stock into blank human plasma (pre-warmed to 37°C) to achieve a final concentration of 1 µM, ensuring the final DMSO concentration remains ≤ 0.1% to prevent enzyme denaturation.
-
Sampling: Incubate the mixture in a shaking water bath at 37°C. At designated time points (0, 15, 30, 60, and 120 minutes), extract 50 µL aliquots.
-
Quenching: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide, 100 ng/mL).
-
Extraction: Centrifuge the quenched samples at 14,000 rpm for 10 minutes at 4°C to precipitate plasma proteins.
-
Analysis: Transfer the supernatant to LC vials and analyze via LC-MS/MS to monitor the depletion of the parent compound over time.
CYP3A4 Reversible Inhibition Assay (Type II Binding)
To assess the DDI risk posed by the 1,2,4-triazole ring, we evaluate its potential to inhibit CYP3A4-mediated metabolism.
Step-by-Step Methodology:
-
Preparation: Prepare human liver microsomes (HLM) at a protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
-
Spiking: Add the test compound at varying concentrations (ranging from 0.1 to 50 µM) alongside a CYP3A4-specific probe substrate (e.g., Midazolam at 2.5 µM).
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to allow for baseline equilibration.
-
Initiation: Initiate the metabolic reaction by adding an NADPH generating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).
-
Termination: After exactly 10 minutes at 37°C, quench the reaction with ice-cold methanol containing an internal standard.
-
Quantification: Centrifuge the samples and analyze the formation of the specific metabolite (1'-hydroxymidazolam) via LC-MS/MS. Calculate the IC50 using non-linear regression.
In Vivo Pharmacokinetic Study (Rodent Model)
Following in vitro characterization, in vivo studies in Sprague-Dawley rats are conducted to determine absolute bioavailability (F%) and systemic clearance (CL). All quantitative LC-MS/MS methodologies must be rigorously validated according to the FDA's 2018 Bioanalytical Method Validation Guidance for Industry, ensuring strict accuracy, precision, and selectivity[3].
Step-by-Step Methodology:
-
Dosing Formulation: Formulate the compound for Intravenous (IV) administration (e.g., 1 mg/kg in 5% DMSO / 95% Saline) and Per Os (PO) administration (e.g., 5 mg/kg in 0.5% Methylcellulose).
-
Administration: Administer the IV dose via the tail vein and the PO dose via oral gavage to fasted male Sprague-Dawley rats (n=3 per group).
-
Blood Collection: Collect serial blood samples (~200 µL) via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.
-
Plasma Separation: Centrifuge blood at 3,000 × g for 10 minutes at 4°C to harvest plasma. Store at -80°C until analysis.
-
Bioanalysis: Extract plasma samples using protein precipitation (acetonitrile) and quantify the parent compound using a validated LC-MS/MS method (MRM mode). Calculate PK parameters (AUC, Cmax, Tmax, CL, Vd) using non-compartmental analysis (NCA).
Quality Control & Assay Validation
To maintain the highest scientific integrity, all assays must meet strict acceptance criteria based on the performance of well-characterized control compounds.
Table 2: Standardized In Vitro Assay Acceptance Criteria
| Assay | Control Compound | Acceptance Criteria | Analytical Readout |
| Plasma Stability | Propantheline (Positive) | >80% depletion of positive control at 60 min. | LC-MS/MS (Parent Depletion) |
| CYP3A4 Inhibition | Ketoconazole (Positive) | IC50 of Ketoconazole within 0.01 - 0.05 µM. | LC-MS/MS (Metabolite Formation) |
| Permeability (Caco-2) | Propranolol (High Perm) | Papp > 10 × 10⁻⁶ cm/s for Propranolol. | LC-MS/MS (Apical to Basolateral) |
Pharmacokinetic Profiling Workflow Visualization
The following diagram maps the logical progression of the PK profiling strategy, highlighting the bifurcation between physicochemical testing, in vitro metabolic profiling, and in vivo validation.
Fig 1: Predictive pharmacokinetic and ADME profiling workflow for the target compound.
References
- Source: National Institutes of Health (NIH)
- Source: National Institutes of Health (NIH)
- Source: U.S. Food and Drug Administration (FDA)
Sources
The Strategic Role of 2-amino-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide in Small Molecule Drug Discovery
Executive Summary
In the modern landscape of medicinal chemistry, the transition from high-throughput screening (HTS) of massive, complex libraries to Fragment-Based Drug Discovery (FBDD) has revolutionized how we identify lead compounds[1]. At the heart of this paradigm shift are low-molecular-weight, high-ligand-efficiency building blocks. 2-amino-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide (CAS: 1154731-75-5) has emerged as a privileged bifunctional scaffold.
This technical guide explores the physicochemical rationale, mechanistic binding applications, and high-throughput synthetic workflows that make this specific molecule an invaluable asset for researchers targeting kinases, metalloenzymes, and protein-protein interactions (PPIs).
Structural & Physicochemical Profiling
The utility of 2-amino-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide lies in its distinct, orthogonal pharmacophores. It is designed to adhere strictly to the "Rule of Three" (Ro3), a critical metric ensuring that fragment hits maintain drug-likeness during the optimization process[2].
Pharmacophore Breakdown
-
1,2,4-Triazole Ring : A highly stable heteroaromatic system that acts as a bioisostere for amides and esters. It is a potent hydrogen-bond acceptor and a well-documented coordinating ligand for transition metals (e.g., the heme iron in Cytochrome P450 enzymes).
-
Phenyl-Acetamide Core : Provides a rigid, planar hydrophobic surface for π−π stacking, while the acetamide linker serves as an essential hydrogen-bond donor/acceptor pair—frequently utilized for anchoring into the hinge region of kinases.
-
Primary Amine Vector : The terminal −NH2 group is sterically accessible, serving as the primary synthetic handle for rapid diversification via amide coupling, reductive amination, or urea formation without disrupting the core binding motifs.
Quantitative Data: Physicochemical Properties
| Property | Value | Ro3 Compliance Target | Status |
| Molecular Formula | C10H11N5O | N/A | N/A |
| Molecular Weight | 217.23 g/mol | ≤300 Da | Compliant |
| Calculated LogP (cLogP) | ~0.5 | ≤3.0 | Compliant |
| H-Bond Donors (HBD) | 3 ( −NH2 , −NH− ) | ≤3 | Compliant |
| H-Bond Acceptors (HBA) | 4 (C=O, Triazole Ns) | ≤3 (Flexible to 4) | Marginal/Compliant |
| Rotatable Bonds | 4 | ≤3 (Flexible to 4) | Marginal/Compliant |
Mechanistic Applications in Target Binding
The structural architecture of this scaffold allows it to engage diverse biological targets through specific, predictable interaction modalities.
Pharmacophore mapping of the scaffold against a generic target protein.
Metalloenzyme Inhibition
In targets such as CYP51 (lanosterol 14 α -demethylase) or aromatase, the lone pair on the N4 of the 1,2,4-triazole ring forms a strong coordinate covalent bond with the catalytic heme iron. The adjacent phenyl ring occupies the hydrophobic substrate-binding channel, locking the enzyme in an inactive state.
Kinase Hinge-Binding
The acetamide moiety mimics the adenine ring of ATP. The −NH− acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region, while the C=O acts as an acceptor to the backbone amide. The primary amine vector is strategically positioned to point outward toward the solvent-exposed region, allowing chemists to append solubilizing groups or target-specific warheads without steric clashes.
Synthetic Utility: High-Throughput Library Generation
To leverage this fragment in a drug discovery campaign, it is typically subjected to parallel synthesis to generate a focused library of derivatives[3]. The primary amine is the ideal nucleophile for high-throughput amide coupling.
Protocol 1: Self-Validating High-Throughput Amide Coupling
Objective: Rapidly synthesize a 96-well library of N-acylated derivatives with >95% purity, avoiding chromatographic bottlenecks. Causality & Rationale: We utilize Propylphosphonic Anhydride (T3P) rather than standard carbodiimides (like EDC/DCC) or uronium salts (HATU). T3P generates exclusively water-soluble byproducts, enabling purification via simple liquid-liquid extraction. This is critical for maintaining high throughput.
Step-by-Step Methodology:
-
Preparation: In a 96-well deep-well plate, dispense the carboxylic acid library (0.12 mmol, 1.2 equiv) into respective wells.
-
Activation: Add T3P ( 50% solution in EtOAc, 0.15 mmol, 1.5 equiv) and Diisopropylethylamine (DIPEA, 0.30 mmol, 3.0 equiv) to each well. Rationale: DIPEA ensures the carboxylic acid is deprotonated and the amine remains nucleophilic.
-
Coupling: Add 2-amino-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide (0.10 mmol, 1.0 equiv) dissolved in anhydrous DMF (0.5 mL) to each well. Seal and agitate at room temperature for 12 hours.
-
Self-Validating QC (LC-MS): Withdraw a 2μL aliquot from control wells (corners and center). Analyze via LC-MS. Validation Check: If the product mass peak accounts for <90% of the TIC (Total Ion Chromatogram), extend reaction time by 4 hours.
-
Workup: Add 1 mL of saturated aqueous NaHCO3 and 1 mL of EtOAc to each well. Agitate and centrifuge to separate layers. The T3P byproducts partition entirely into the aqueous layer.
-
Isolation: Transfer the organic layer to a new plate and evaporate under a stream of nitrogen to yield the final library.
Biophysical Screening Workflow (FBDD)
Because fragments like 2-amino-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide have low molecular weights, their initial binding affinities are typically in the micromolar to millimolar ( μM−mM ) range[4]. Traditional biochemical assays often fail to detect these weak interactions. Therefore, highly sensitive biophysical methods are required.
Fragment-to-Lead optimization workflow utilizing biophysical screening.
Protocol 2: Surface Plasmon Resonance (SPR) Fragment Screening
Objective: Identify and quantify the binding kinetics ( Kd , kon , koff ) of the synthesized library against a purified target protein. Causality & Rationale: SPR is chosen because it is label-free, operates in real-time, and is exquisitely sensitive to the rapid on/off rates characteristic of low-affinity fragment binders.
Step-by-Step Methodology:
-
Surface Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS). Crucial Step: Target an immobilization level of 3000-5000 Response Units (RU) to ensure sufficient signal-to-noise ratio for small molecules (~200 Da).
-
Self-Validating System Setup:
-
Flow Cell 1 (FC1): Blank reference surface (activated and deactivated without protein) to subtract bulk refractive index changes and non-specific binding.
-
Positive Control: Inject a known tool compound with established Kd before and after the fragment run to validate that the immobilized protein retains its active conformation.
-
-
Sample Preparation: Dilute the fragment library in running buffer (e.g., PBS-P+ with 5% DMSO) to a top concentration of 1 mM . Rationale: Exact matching of DMSO concentration between samples and running buffer is mandatory to prevent massive bulk refractive index artifacts.
-
Screening: Inject fragments at a flow rate of 30μL/min for 60 seconds (association phase), followed by a 60-second buffer wash (dissociation phase).
-
Data Analysis: Subtract the FC1 signal from the active flow cell. Fit the resulting sensorgrams to a 1:1 Langmuir binding model or a steady-state affinity model to calculate the Kd .
Conclusion
The compound 2-amino-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide is far more than a simple chemical reagent; it is a rationally designed vector for drug discovery. By combining the metal-coordinating and hydrogen-bonding power of the triazole-acetamide core with the synthetic versatility of a primary amine, it provides medicinal chemists with a highly efficient starting point for Fragment-Based Lead Discovery. When paired with high-throughput T3P coupling and sensitive SPR screening, this scaffold reliably accelerates the hit-to-lead trajectory.
References
-
Fragment-based lead discovery - Wikipedia. Available at:[Link][1]
-
Fragment-Based Drug Design: From Then until Now, and Toward the Future - Journal of Medicinal Chemistry (ACS Publications). Available at:[Link][2]
-
Application of Fragment-Based Drug Discovery to Versatile Targets - PubMed Central (PMC). Available at:[Link][4]
-
A Phenotypic Approach for the Identification of New Molecules for Targeted Protein Degradation Applications - ResearchGate. Available at:[Link][3]
Sources
Cell culture assay preparation and media formulation using CAS 1154731-75-5
Application Note: Optimization of Cell Culture Assay Preparation and Media Formulation for the Novel Triazole Derivative CAS 1154731-75-5
Introduction & Scientific Rationale
CAS 1154731-75-5 (chemically identified as 2-amino-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide) is an emerging small-molecule compound featuring a 1,2,4-triazole core, a phenyl ring, and a primary amine. Triazole derivatives are extensively investigated in medicinal chemistry for their potent pharmacological properties, frequently acting as kinase inhibitors, apoptosis inducers, or targeted anticancer agents[1].
When transitioning a novel hydrophobic compound like CAS 1154731-75-5 from biochemical characterization to in vitro cell culture assays, media formulation becomes a critical variable. The lipophilic nature of the triazole-phenyl scaffold necessitates the use of Dimethyl Sulfoxide (DMSO) for initial solubilization. However, direct introduction of high-concentration DMSO stocks into aqueous cell culture media often leads to compound precipitation ("crashing out") and solvent-induced cytotoxicity. Research demonstrates that DMSO concentrations exceeding 0.1%–0.5% (v/v) can damage mitochondrial integrity, impair cell viability, and fundamentally confound assay readouts[2][3].
This application note details a self-validating, step-by-step protocol for formulating CAS 1154731-75-5 to ensure complete solubility, maintain a final DMSO concentration of ≤0.1%, and guarantee reproducible experimental results.
Physicochemical Profiling & Causality
To build a robust assay, we must understand the causality behind our formulation choices:
-
The Solubilization Mechanism: While the primary amine on CAS 1154731-75-5 offers slight polarity, the aromatic rings drive overall hydrophobicity. A 100% anhydrous DMSO stock is required to disrupt the compound's crystal lattice. DMSO is highly polar and aprotic, making it an ideal universal solvent for lipophilic small molecules.
-
The "Crash-Out" Phenomenon: Diluting a 10 mM DMSO stock directly into 100% aqueous complete media creates a localized high-polarity environment at the droplet interface. This rapid shift in the dielectric constant causes immediate micro-precipitation.
-
The Intermediate Dilution Strategy: Using an intermediate dilution step (e.g., 10% DMSO in PBS or serum-free media) reduces the concentration gradient. When this intermediate is subsequently added to protein-rich complete media, serum proteins (such as Bovine Serum Albumin in FBS) act as carrier molecules, stabilizing the hydrophobic triazole compound in solution.
-
Controlling Solvent Toxicity: DMSO is amphiphilic and can permeabilize cell membranes. At concentrations >0.5%, it induces oxidative stress and caspase-dependent apoptosis in various cell lines[2][3]. Capping the final assay concentration at 0.1% ensures that any observed phenotypic changes are driven by CAS 1154731-75-5, not the solvent.
Formulation Workflow Visualization
Workflow for formulating CAS 1154731-75-5 from solid powder to final cell culture assay media.
Quantitative Formulation Matrices
Table 1: Master Stock Preparation (Target: 10 mM) Molecular Weight of CAS 1154731-75-5: 217.23 g/mol
| Mass of Compound (mg) | Moles (µmol) | Volume of 100% DMSO Required (µL) |
| 1.0 | 4.60 | 460.3 |
| 2.0 | 9.21 | 920.7 |
| 5.0 | 23.02 | 2301.7 |
| 10.0 | 46.03 | 4603.4 |
Table 2: Serial Dilution Strategy (Target: 10 µM Final Assay Concentration) This strategy ensures the final DMSO concentration remains at a safe 0.1% threshold.
| Step | Source Solution | Transfer Volume | Diluent | Diluent Volume | Resulting Conc. | Final % DMSO |
| 1 | 10 mM Master Stock | 10 µL | Sterile PBS or Serum-Free Media | 90 µL | 1 mM | 10% |
| 2 | 1 mM Intermediate | 10 µL | Complete Media (e.g., DMEM + 10% FBS) | 990 µL | 10 µM | 0.1% |
Step-by-Step Experimental Protocol
Phase 1: Master Stock Preparation (10 mM)
-
Weigh the solid CAS 1154731-75-5 powder using a calibrated analytical microbalance.
-
Add the calculated volume of anhydrous, cell-culture grade DMSO (≥99.9% purity) as per Table 1.
-
Vortex vigorously for 60 seconds. If particulate matter remains, sonicate the tube in a room-temperature water bath for 5 minutes until the solution is visually clear.
-
Storage: Aliquot into single-use volumes to avoid freeze-thaw cycles and store at -20°C.
Phase 2: Intermediate Dilution (1 mM, 10% DMSO)
-
In a sterile microcentrifuge tube, add 90 µL of sterile PBS or serum-free media.
-
Slowly pipette 10 µL of the 10 mM stock directly into the center of the buffer while gently vortexing. Causality: Continuous mixing during addition prevents localized supersaturation and micro-precipitation.
Phase 3: Final Assay Media Formulation (10 µM, 0.1% DMSO)
-
Pre-warm complete culture media (containing appropriate serum and supplements) to 37°C.
-
Add 10 µL of the 1 mM intermediate solution to 990 µL of the pre-warmed complete media.
-
Invert the tube gently 5–6 times to ensure a homogenous mixture.
Phase 4: Establishing a Self-Validating System To ensure the integrity of your assay, every plate must include the following controls:
-
Vehicle Control: Complete media containing exactly 0.1% DMSO. This isolates the pharmacological effect of CAS 1154731-75-5 from any baseline solvent toxicity[3].
-
Positive Control: A well-characterized triazole-based inhibitor (e.g., an established EGFR inhibitor) formulated under the exact same DMSO conditions to validate assay sensitivity.
-
Blank Control: Complete media with 0.1% DMSO, without cells, to subtract background absorbance or luminescence during data acquisition.
Troubleshooting Guide
| Observation | Scientific Causality | Corrective Action |
| Compound precipitates upon addition to media | Localized supersaturation due to a rapid dielectric constant shift. | Strictly adhere to the 10% DMSO intermediate dilution step. Ensure complete media is pre-warmed to 37°C before compound addition. |
| High cytotoxicity in all treated wells (including low drug conc.) | Solvent (DMSO) toxicity exceeding the cellular tolerance threshold. | Verify final DMSO concentration is ≤0.1%. Rely on the Vehicle Control to isolate and subtract solvent-induced apoptotic effects[2]. |
| Inconsistent assay readouts across technical replicates | Incomplete initial solubilization or compound adhering to plasticware. | Sonicate the 10 mM master stock for 5 minutes prior to dilution. Use low-protein-binding pipette tips and microcentrifuge tubes. |
References
-
Evaluating the Pharmacological Efficacy of Triazole Derivatives: Molecular Docking and Anticancer Studies. International Journal of Medical Toxicology and Legal Medicine (IJMTLM). URL:[Link]
-
Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLOS One. URL:[Link]
-
Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. URL:[Link]
Sources
Application Note: LC-MS/MS Fragmentation Pathways and Quantitative Profiling of 2-Amino-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide
Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Content Focus: Mechanistic Mass Spectrometry, Method Development, and Self-Validating Workflows
Introduction & Scientific Context
The compound 2-amino-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide (Molecular Formula: C10H11N5O , Exact Mass: 217.0964 Da) is a critical structural motif often encountered as a pharmaceutical intermediate or a ring-opened degradation product of triazolobenzodiazepines. In drug development and impurity profiling, achieving high-sensitivity quantification and unequivocal structural confirmation of this molecule is paramount.
This application note provides an authoritative, in-depth analysis of its electrospray ionization (ESI) fragmentation pathways. By understanding the thermodynamic and kinetic drivers behind the collision-induced dissociation (CID), analysts can design highly specific Multiple Reaction Monitoring (MRM) assays that act as self-validating systems—eliminating false positives and ensuring data integrity.
Mechanistic Fragmentation Pathways (CID)
The rational design of an LC-MS/MS assay requires moving beyond empirical observation to understand the causality of ion dissociation. In positive ESI mode, the molecule readily forms a protonated precursor ion [M+H]+ at m/z 218.10 . The fragmentation cascade is governed by the "mobile proton model" and the relative stabilities of the expelled neutral molecules.
Pathway A: Low-Energy Deamination (m/z 218.10 → 201.08)
The primary aliphatic amine of the glycinamide moiety is the most basic site and the kinetic locus of initial protonation. Under low collision energy (CE ~15 eV), the protonated amine undergoes a nucleophilic attack by the adjacent amide carbonyl oxygen. This concerted mechanism expels neutral ammonia ( NH3 , 17 Da) to form a highly stable oxazolone-like cation at m/z 201.08 . This pathway is a well-documented hallmark of N-terminal glycinamides[1].
Pathway B: Amide Cleavage via Proton Mobility (m/z 218.10 → 161.08)
As collision energy increases (CE ~25 eV), the mobile proton migrates from the primary amine to the amide nitrogen. Protonation of the amide nitrogen severely weakens the C-N bond. Charge-directed cleavage ensues, resulting in the expulsion of a neutral amino ketene ( NH2−CH=C=O , 57 Da). The charge is retained on the highly conjugated 2-(1H-1,2,4-triazol-1-yl)aniline moiety, yielding the base peak at m/z 161.08 . This transition is the most robust and is selected as the primary quantitative MRM transition.
Pathway C: Triazole Ring Degradation (m/z 161.08 → 133.08 / 134.07)
At high collision energies (CE 35–40 eV), the m/z 161.08 product ion undergoes secondary fragmentation. The 1,2,4-triazole ring is thermodynamically driven to undergo retro-cycloaddition. The expulsion of molecular nitrogen ( N2 , 28 Da) acts as a powerful thermodynamic sink, forming a stable benzimidazole-like cation at m/z 133.08 [2]. A competing, albeit minor, pathway involves the loss of hydrogen cyanide (HCN, 27 Da) to yield m/z 134.07 . Monitoring the m/z 133.08 ion provides orthogonal confirmation of the triazole ring, ensuring absolute assay specificity.
CID fragmentation tree for the [M+H]+ precursor of the target compound.
Experimental Protocol & Self-Validating Workflow
To translate these mechanistic insights into a robust analytical method, the following protocol establishes a self-validating system. The choice of sample preparation and chromatography is deliberately engineered to complement the MS/MS behavior of the compound.
Sample Preparation (Protein Precipitation)
Causality Check: The highly polar glycinamide moiety (LogP < 1) leads to exceptionally poor recovery in traditional Liquid-Liquid Extraction (LLE) using non-polar solvents. Therefore, Protein Precipitation (PPT) is mandated.
-
Aliquot 50 µL of plasma/serum into a 96-well plate.
-
Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid (FA) and 10 ng/mL of an appropriate stable-isotope-labeled internal standard (SIL-IS).
-
Vortex vigorously for 2 minutes to ensure complete protein denaturation.
-
Centrifuge at 4,000 × g for 10 minutes at 4 °C.
-
Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water to match initial mobile phase conditions, preventing solvent-induced peak broadening.
Liquid Chromatography (UPLC) Parameters
Causality Check: Primary amines are notorious for secondary interactions with free silanols on silica-based columns, causing severe peak tailing. A sub-2 µm end-capped C18 column combined with a highly acidic mobile phase (0.1% FA) suppresses these interactions and ensures complete protonation prior to ESI droplet formation.
Table 1: Gradient Elution Profile
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (ACN + 0.1% FA) |
| 0.00 | 0.40 | 95 | 5 |
| 0.50 | 0.40 | 95 | 5 |
| 2.50 | 0.40 | 10 | 90 |
| 3.00 | 0.40 | 10 | 90 |
| 3.10 | 0.40 | 95 | 5 |
| 4.00 | 0.40 | 95 | 5 |
Column: UPLC C18, 2.1 × 50 mm, 1.7 µm. Column Temperature: 40 °C. Injection Volume: 2 µL.
Mass Spectrometry (MRM) Parameters
Causality Check: By monitoring both the m/z 161.08 (amide cleavage) and m/z 133.08 (triazole ring opening) product ions, the method provides internal confirmation of the intact molecule. If the ratio between the quantifier and qualifier transitions deviates by more than ±20% from the reference standard, the system automatically flags the peak as an isobaric interference, ensuring absolute trustworthiness.
Table 2: Optimized MRM Transitions and Source Parameters
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Fragment Assignment | Purpose |
| 218.10 | 161.08 | 25 | [C8H9N4]+ (Amino ketene loss) | Quantifier |
| 218.10 | 201.08 | 15 | [M+H−NH3]+ | Qualifier 1 |
| 218.10 | 133.08 | 35 | [C8H9N2]+ ( N2 loss from 161.08) | Qualifier 2 |
Source Settings: Ionization Mode: ESI (+); Capillary Voltage: 3.0 kV; Desolvation Temperature: 400 °C; Desolvation Gas Flow: 800 L/hr.
End-to-end LC-MS/MS quantitative analytical workflow.
References
-
Collision-Induced Dissociation Threshold Energies of Protonated Glycine, Glycinamide, and Some Related Small Peptides and Peptide Amino Amides Journal of the American Chemical Society URL:[Link]
-
Mass spectrometric analysis of purine de novo biosynthesis intermediates PLoS One URL:[Link]
-
PubChemLite - 2-amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide dihydrochloride (Structural Proxy) PubChem Database URL:[Link]
Sources
Formulation Strategies for Poorly Soluble 2-amino-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide Compounds
Introduction & Physicochemical Profiling
The compound class defined by the core structure 2-amino-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide (hereafter referred to as ATPA derivatives) presents a classic biopharmaceutical challenge. Structurally, these molecules feature a rigid, lipophilic phenyl ring substituted with a weakly basic 1,2,4-triazole moiety, coupled to a glycinamide (acetamide) side chain.
While the acetamide network provides hydrogen bond donors and acceptors, the planar geometry often leads to strong intermolecular hydrogen bonding in the solid state. This results in a high crystal lattice energy (characterized by a high melting point, Tm ) and poor aqueous solubility[1]. Consequently, ATPA derivatives typically fall into Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability)[2].
When formulating these molecules, conventional aqueous solutions or simple micronization often fail to achieve the required systemic exposure. Formulation scientists must categorize the specific ATPA derivative as either a "brick-dust" molecule (high Tm , driven by crystal lattice energy) or a "grease-ball" molecule (high LogP, driven by lipophilicity) to select the appropriate enabling technology[3].
Formulation Strategy Decision Matrix
The selection of a formulation strategy is not arbitrary; it is a causal outcome of the molecule's thermodynamic and physicochemical properties. The decision tree below outlines the logical workflow for selecting between an Amorphous Solid Dispersion (ASD), a Nanosuspension, or a Lipid-Based Formulation (LBF).
Figure 1: Decision matrix for selecting the optimal formulation strategy based on ATPA physicochemical properties.
Strategy A: Amorphous Solid Dispersions (ASDs) via Spray Drying
Rationale & Causality: For ATPA derivatives with intermediate lipophilicity and moderate melting points ( Tm < 200°C), disrupting the crystalline lattice to form an amorphous solid dispersion (ASD) is highly effective. The amorphous state possesses higher free energy, which significantly enhances the apparent solubility ( Sapp ) and generates a supersaturated state in the gastrointestinal (GI) tract. Spray drying is utilized to rapidly evaporate the solvent, kinetically trapping the API in an amorphous polymer matrix before nucleation and crystallization can occur[4].
Materials:
-
ATPA API
-
Hydroxypropyl methylcellulose acetate succinate (HPMCAS-M grade)
-
Dichloromethane (DCM) and Methanol (MeOH)
Step-by-Step Protocol:
-
Solvent System Selection: Prepare an 80:20 (v/v) DCM:MeOH solvent mixture. Causality: DCM is an excellent solvent for the lipophilic ATPA, while MeOH ensures the solvation of the hydrophilic regions of the amphiphilic HPMCAS polymer, preventing polymer phase separation.
-
Solution Preparation: Dissolve ATPA and HPMCAS at a 1:3 (w/w) ratio in the solvent system to achieve a total solids concentration of 5% (w/v). Stir continuously until the solution is optically clear.
-
Spray Drying Parameters:
-
Inlet Temperature: 85°C
-
Outlet Temperature: 45°C. Causality: The outlet temperature must be strictly maintained below the glass transition temperature ( Tg ) of the resulting ASD to prevent the particles from entering a rubbery state, which causes wall-sticking and rapid phase separation.
-
Atomization Gas Flow: 35 L/min.
-
Feed Rate: 5 mL/min.
-
-
Secondary Drying: Transfer the collected powder to a vacuum oven at 40°C for 24 hours to remove residual DCM/MeOH below ICH Q3C safety limits.
Strategy B: Nanosuspensions via Wet Media Milling
Rationale & Causality: For "brick-dust" ATPA derivatives ( Tm > 200°C), thermal or solvent-based approaches like ASDs are often unfeasible due to poor solubility in volatile solvents and high thermal degradation risks. Here, top-down particle size reduction via wet media milling is preferred. According to the Noyes-Whitney equation, reducing the particle radius to the nanometer scale (<500 nm) exponentially increases the surface area exposed to the dissolution medium, thereby accelerating the dissolution rate[5].
Figure 2: Experimental workflow for top-down nanosuspension generation via wet media milling.
Materials:
-
ATPA API (micronized)
-
Poloxamer 407 (steric stabilizer)
-
Sodium Dodecyl Sulfate (SDS, electrostatic stabilizer)
-
Yttria-stabilized zirconium oxide (ZrO₂) beads (0.2 mm)
Step-by-Step Protocol:
-
Stabilizer Solution: Dissolve 2.0% (w/v) Poloxamer 407 and 0.2% (w/v) SDS in Milli-Q water. Causality: The combination of steric hindrance (Poloxamer) and electrostatic repulsion (SDS) creates a robust energy barrier that prevents Ostwald ripening and nanoparticle agglomeration post-milling[6].
-
Dispersion: Disperse 10% (w/v) ATPA powder into the stabilizer solution using a high-shear rotor-stator homogenizer at 5,000 RPM for 5 minutes to break up primary agglomerates.
-
Milling: Transfer the suspension to a wet media mill chamber filled 65% (v/v) with 0.2 mm ZrO₂ beads. Causality: High-density yttria-stabilized beads provide the massive kinetic energy required during impaction to fracture the strong API crystal lattice without introducing heavy metal contamination.
-
Process Parameters: Mill at 2,500 RPM for 120 minutes. Continuously circulate chilled water through the chamber jacket to maintain the internal temperature at 15°C, dissipating frictional heat and preventing API degradation.
-
Harvesting: Separate the nanosuspension from the milling media using a 50 µm retention screen.
Strategy C: Lipid-Based Formulations (SMEDDS)
Rationale & Causality: For highly lipophilic "grease-ball" ATPA derivatives (LogP > 4), Self-Microemulsifying Drug Delivery Systems (SMEDDS) are ideal. By pre-dissolving the API in an isotropic mixture of oils, surfactants, and co-solvents, the energy-intensive dissolution step is entirely bypassed. Upon contact with GI fluids, the system spontaneously forms microemulsions (<100 nm), keeping the drug solubilized and promoting lymphatic absorption, which bypasses hepatic first-pass metabolism[3].
Materials:
-
ATPA API
-
Capryol 90 (Propylene glycol monocaprylate - Oil phase)
-
Tween 80 (Polysorbate 80 - Surfactant)
-
Transcutol HP (Diethylene glycol monoethyl ether - Co-surfactant)
Step-by-Step Protocol:
-
Excipient Blending: Mix Capryol 90, Tween 80, and Transcutol HP in a 20:50:30 (w/w) ratio. Causality: This specific ratio is selected from a ternary phase diagram to ensure the formulation falls within a robust microemulsion region that can withstand infinite aqueous dilution without phase inversion.
-
API Solubilization: Add ATPA API to the lipid vehicle at 80% of its equilibrium solubility limit ( Seq ). Causality: Loading at 80% rather than 100% provides a thermodynamic buffer, preventing API precipitation during long-term storage or upon temperature fluctuations.
-
Homogenization: Stir the mixture at 40°C using a magnetic stirrer at 500 RPM for 2 hours until a transparent, monophasic liquid is formed.
-
Encapsulation: Fill the liquid SMEDDS into hard gelatin or HPMC capsules and seal.
Quantitative Data Presentation
The table below summarizes the expected physicochemical and pharmacokinetic performance of the three enabling strategies compared to the unformulated crystalline ATPA baseline.
| Formulation Strategy | Mean Particle / Droplet Size | Apparent Aqueous Solubility ( Sapp ) | In Vitro Dissolution (30 min, pH 6.8) | Relative Bioavailability (AUC) |
| Crystalline API (Control) | ~15.0 µm | < 5 µg/mL | < 10% | 1.0x (Baseline) |
| ASD (Spray Dried) | ~2.5 µm (Powder) | > 150 µg/mL (Supersaturated) | > 85% | 4.5x |
| Nanosuspension | 210 nm | ~ 15 µg/mL (Kinetic) | > 75% | 3.2x |
| SMEDDS | 35 nm (Microemulsion) | Fully Solubilized | > 95% | 5.8x |
Table 1: Comparative performance metrics of formulation strategies for poorly soluble ATPA derivatives.
References
- BenchChem. "Addressing solubility issues of acetamide derivatives in cell culture media". BenchChem.
- World Pharma Today. "Innovative Formulation Strategies for Poorly Soluble Drugs". World Pharma Today.
- Sphinxsai. "Formulation Tactics for the Delivery of Poorly Soluble Drugs". International Journal of PharmTech Research.
- Taylor & Francis. "Novel aspects of wet milling for the production of microsuspensions and nanosuspensions of poorly water-soluble drugs". Drug Development and Industrial Pharmacy.
- Drug-Dev. "FORMULATION FORUM - Tackling Challenging Molecules by Spray Drying: Making the Impossible Possible". Drug Development & Delivery.
- ACS Publications. "Systematic Investigation of Wet-Milling Kinetics and Colloidal Stability of Pharmaceutical Nanocrystals". Crystal Growth & Design.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. FORMULATION FORUM - Tackling Challenging Molecules by Spray Drying: Making the Impossible Possible [drug-dev.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing the Synthesis of 2-Amino-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide and FAQ to address the specific chemical hurdles encountered during the synthesis of 2-amino-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide.
This molecule—comprising an ortho-triazole-substituted aniline coupled to a glycinamide moiety—presents unique synthetic challenges. The severe steric hindrance and electron-withdrawing nature of the 1,2,4-triazole ring dramatically reduce the nucleophilicity of the aniline nitrogen. This guide establishes field-proven, self-validating protocols to maximize reaction yield and product purity.
Synthetic Pathway Overview
Researchers typically employ one of two divergent strategies to synthesize this target:
-
Route A (Peptide Coupling): Direct amidation of 2-(1H-1,2,4-triazol-1-yl)aniline with a protected amino acid (e.g., Boc-Gly-OH), followed by acidic deprotection.
-
Route B (Chloroacetylation & Amination): Acylation with chloroacetyl chloride to form a 2-chloroacetamide intermediate, followed by nucleophilic displacement (via azide) and subsequent reduction to yield the primary amine.
Workflow for 2-amino-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide synthesis via Routes A and B.
Troubleshooting & FAQs
Route A: Peptide Coupling Challenges
Q1: I am using EDC/HOBt to couple Boc-Gly-OH with 2-(1H-1,2,4-triazol-1-yl)aniline, but my yields are consistently below 15%. How can I improve this? Causality & Solution: The ortho-triazole group exerts massive steric hindrance and pulls electron density away from the aniline amine via inductive effects, rendering it a very poor nucleophile. Standard carbodiimides like EDC/HOBt cannot generate an active ester reactive enough to overcome this high activation energy barrier. Actionable Step: Switch to a uronium-based coupling reagent like HATU combined with a non-nucleophilic base like DIPEA. HATU forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester that accelerates aminolysis even with highly sterically hindered anilines [1].
Q2: During the TFA deprotection of the Boc-intermediate, I observe a complex mixture by LC-MS. What is happening? Causality & Solution: Prolonged exposure of the triazole-containing intermediate to neat TFA can lead to side reactions, including the formation of diketopiperazines (if the solution is neutralized too slowly and the free amine condenses) or degradation. Actionable Step: Perform the deprotection in a diluted system (20% TFA in DCM) at 0 °C, warming to room temperature only briefly. Quench the reaction carefully with cold saturated NaHCO3 to prevent the free amine from undergoing intermolecular condensation.
Route B: Chloroacetylation & Amination Challenges
Q3: I synthesized the 2-chloroacetamide intermediate successfully, but reacting it directly with aqueous ammonia yields a messy mixture of products. Why? Causality & Solution: Direct ammonolysis of 2-chloro-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide is notoriously unselective. The newly formed primary amine (the target product) is significantly more nucleophilic than the starting ammonia. This leads to rapid over-alkylation, generating secondary and tertiary amine dimers and trimers [2]. Actionable Step: Abandon direct ammonolysis. Instead, use a two-step approach: substitute the chloride with sodium azide (NaN3) to form an azide intermediate, followed by a Staudinger reduction (PPh3/H2O). Azide acts as a nitrogen surrogate that can only react once, strictly preventing over-alkylation [3].
Quantitative Data Presentation
The following table summarizes the expected outcomes of various synthetic strategies based on empirical process chemistry data.
| Synthetic Strategy | Reagents / Conditions | Expected Yield (%) | Purity (LC-MS) | Primary Impurities |
| Route A (Standard) | Boc-Gly-OH, EDC/HOBt, DMF | 10 - 15% | < 70% | Unreacted aniline, urea byproducts |
| Route A (Optimized) | Boc-Gly-OH, HATU, DIPEA, DMF | 65 - 75% | > 90% | Trace guanidinium byproducts |
| Route B (Direct NH3) | Chloroacetamide + NH3 (aq) | 20 - 30% | < 50% | Secondary/tertiary over-alkylated dimers |
| Route B (Azide/Staudinger) | Chloroacetamide + NaN3, then PPh3 | 85 - 90% | > 98% | Trace triphenylphosphine oxide (easily removed) |
Self-Validating Experimental Protocols (Route B)
For researchers prioritizing purity and yield, the optimized Route B is recommended. The protocols below include built-in validation checkpoints to ensure the reaction is proceeding correctly.
Step 1: Synthesis of 2-Chloro-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide
-
Setup: Dissolve 2-(1H-1,2,4-triazol-1-yl)aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (0.2 M). Cool the mixture to 0 °C under an inert N2 atmosphere.
-
Addition: Add chloroacetyl chloride (1.1 eq) dropwise over 15 minutes. Self-Validation Checkpoint: The solution will immediately turn cloudy as triethylamine hydrochloride precipitates, confirming the acylation is occurring.
-
Reaction: Stir at room temperature for 2 hours. Monitor by TLC (EtOAc:Hexane 1:1); the starting aniline spot should completely disappear [4].
-
Workup: Wash the organic layer with 1M HCl, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate in vacuo to yield the chloroacetamide intermediate as an off-white solid.
Step 2: Azide Substitution and Staudinger Reduction
-
Substitution: Dissolve the chloroacetamide intermediate (1.0 eq) in DMF (0.2 M). Add NaN3 (1.5 eq) and stir at 60 °C for 4 hours.
-
Intermediate Isolation: Dilute with water and extract with EtOAc. Wash the organic layer thoroughly with water (3x) to remove DMF. Concentrate to afford the azide intermediate. (Caution: Do not heat the isolated azide to extreme temperatures).
-
Reduction: Dissolve the azide in a THF:H2O mixture (10:1). Add triphenylphosphine (PPh3, 1.2 eq) portion-wise at room temperature.
-
Self-Validation Checkpoint: Upon addition of PPh3, steady bubbling (N2 gas evolution) will be observed. This visual cue confirms the formation of the aza-ylide intermediate and the success of the reduction.
-
Completion: Stir for 12 hours. Acidify with 1M HCl to extract the amine product into the aqueous layer (leaving triphenylphosphine oxide in the organic layer). Basify the aqueous layer with NaOH to pH 10 and extract with DCM to isolate the pure 2-amino-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide.
References
-
Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. URL:[Link]
-
2-(4-Phenyl-1H-1,2,3-triazol-1-yl)-N-(p-tolyl)acetamide. PMC (NIH). URL:[Link]
-
Synthesis of novel 1,2,4-triazole derivatives containing the quinazolinylpiperidinyl moiety and N-(substituted phenyl)acetamide group. RSC Publishing. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-(4-Phenyl-1H-1,2,3-triazol-1-yl)-N-(p-tolyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel 1,2,4-triazole derivatives containing the quinazolinylpiperidinyl moiety and N-(substituted phenyl)acetamide group as efficient bactericides against the phytopathogenic bacterium Xanthomonas oryzae pv. oryzae - RSC Advances (RSC Publishing) [pubs.rsc.org]
Resolving DMSO precipitation and solubility issues for CAS 1154731-75-5 in biological assays
Welcome to the technical support guide for CAS 1154731-75-5. This resource is designed for researchers, scientists, and drug development professionals to proactively address and resolve common solubility and precipitation issues encountered when using this compound in biological assays. Our goal is to provide you with the foundational knowledge and practical troubleshooting steps necessary to ensure the integrity and reproducibility of your experiments.
Understanding the Core Problem: The Compound-Solvent-System Triad
The successful use of any exogenous compound in a biological assay hinges on its ability to remain soluble and bioavailable within the experimental system. Many potent and specific compounds, including those in early discovery phases like CAS 1154731-75-5, are often highly lipophilic and exhibit poor aqueous solubility.[1][2] This presents a significant challenge for in vitro and in vivo studies, which are predominantly aqueous environments.
Dimethyl Sulfoxide (DMSO) is a powerful polar aprotic solvent renowned for its ability to dissolve a vast range of both polar and nonpolar compounds, making it a near-universal solvent in drug discovery.[3][4][5] However, the very properties that make DMSO an excellent solvent for creating concentrated stock solutions can also be the source of experimental artifacts and failures if not handled correctly. The primary issue arises from a phenomenon known as a "solvent shift," where a compound that is stable in 100% DMSO crashes out of solution when diluted into the aqueous milieu of cell culture media or assay buffers.[6][7][8]
This guide will walk you through the causality of these issues and provide robust protocols to mitigate them.
Frequently Asked Questions (FAQs)
Q1: My compound, CAS 1154731-75-5, won't fully dissolve in DMSO, even at a modest stock concentration. What should I do?
This is a common first hurdle. Before assuming insolubility, ensure you are using an appropriate dissolution technique.
-
Initial Steps:
-
Use High-Quality DMSO: Ensure you are using anhydrous, high-purity DMSO. Water contamination can significantly reduce the solubility of hydrophobic compounds.[9]
-
Gentle Agitation: Vortex the solution gently. Avoid overly vigorous mixing that can introduce air bubbles.[10]
-
Apply Gentle Heat: Warming the solution in a water bath (e.g., 37°C) can often increase the rate and extent of dissolution. However, be cautious, as excessive heat can degrade thermally sensitive compounds.[10]
-
Sonication: If gentle heating is insufficient, sonicating the vial in a water bath for several minutes can provide the energy needed to break down the crystal lattice of the compound and facilitate dissolution.[10]
-
-
If Problems Persist:
-
Re-evaluate Stock Concentration: It is possible you are attempting to create a stock solution that exceeds the compound's maximum solubility in DMSO. While many compounds are soluble at 10-30 mM, this is not universal.[11] Try preparing a lower concentration stock (e.g., reduce from 50 mM to 10 mM).
-
Check the Certificate of Analysis (CoA): Review the manufacturer's provided solubility data. This document often contains crucial information on recommended solvents and achievable concentrations.[12]
-
Q2: The compound dissolves perfectly in 100% DMSO, but I see immediate precipitation or cloudiness when I add it to my cell culture medium. How can I prevent this?
This is the classic "solvent shift" problem. The compound is forced from a favorable organic environment (DMSO) into an unfavorable aqueous one, causing it to precipitate. The key is to manage this transition carefully.
-
The Cause: When a small volume of highly concentrated compound in DMSO is added directly to a large volume of aqueous buffer, the local concentration of the compound at the point of entry momentarily exceeds its aqueous solubility limit before the DMSO has had a chance to disperse.
-
The Solution: Step-Wise Dilution & Optimized Addition:
-
Serial Dilutions in 100% DMSO: Never dilute your high-concentration DMSO stock directly into the final assay medium to create intermediate concentrations. If you need a dose-response curve, perform all serial dilutions in 100% DMSO first.[9][10][13] This ensures that when you make the final dilution into your aqueous medium, you are always starting from a DMSO solution, albeit at a lower compound concentration.
-
Increase Final DMSO Concentration (with caution): While the goal is to keep DMSO levels low, sometimes increasing the final concentration from 0.1% to 0.5% can be enough to keep the compound in solution. You must validate the tolerance of your specific cell line to this higher concentration (see Protocol 3).
-
Improve Mixing Technique: When adding the final DMSO aliquot to your medium, do not simply drop it onto the surface. Pipette the stock solution directly into the medium while gently vortexing or swirling the tube/plate. This rapid dispersion is critical to avoid localized high concentrations.
-
Q3: What is the maximum concentration of DMSO my cells can tolerate?
DMSO concentration is a critical parameter that is cell-type and exposure-time dependent. High concentrations are cytotoxic.[14][15][16]
-
General Guideline: For most cell-based assays, the final concentration of DMSO should be kept at or below 0.5% , with <0.1% being ideal.[10][15]
-
Cell-Specific Sensitivity: Different cell lines exhibit varied sensitivity to DMSO. For example, some studies show that 1% DMSO can impair astrocyte viability after 24 hours, while other cell types might tolerate it for short periods.[16] Long-term exposure (days) can be detrimental even at low concentrations.[14]
-
Mandatory Validation: You must determine the toxicity threshold for your specific cell line and assay duration. Run a vehicle control experiment where you treat cells with a range of DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%) and measure viability using an appropriate method (e.g., MTT, CellTiter-Glo®, Trypan Blue). This will establish your safe operating window.
| Cell Type/System | DMSO Concentration | Observation | Source |
| Human Apical Papilla Cells | > 5% | Cytotoxic at all time points. | [15] |
| Human Apical Papilla Cells | < 0.5% | Considered safe for up to 7 days. | [15] |
| Cultured Astrocytes | 1% (24h) | Decreased cell viability by 16%. | [16] |
| Peripheral Blood Lymphocytes | 2.5% | Did not modify lymphocyte viability. | [14] |
| Peripheral Blood Lymphocytes | 5% (120h) | Toxic to cells. | [14] |
Q4: I saw a precipitate in my DMSO stock solution after thawing it from the -20°C freezer. Can I still use it?
Precipitation after a freeze-thaw cycle is a strong indicator that the stock solution is no longer homogeneous and the concentration is not what you assume it to be.[2][6]
-
Do Not Use As-Is: Using this solution will lead to inaccurate dosing and highly variable results.
-
Attempt to Re-dissolve: Before use, visually inspect the thawed stock. If precipitate is present, try to re-dissolve it by gentle warming (37°C) and vortexing or sonication, as described in Q1.[6]
-
If It Fails to Re-dissolve: The compound may have crashed out irreversibly or changed crystalline form. Discard the stock and prepare a fresh one.
-
Best Practice - Aliquoting: The best way to prevent this is to aliquot your freshly prepared, fully dissolved stock solution into single-use volumes before the first freeze.[6][10][17] This minimizes the number of freeze-thaw cycles any given tube experiences.
Q5: Are there alternative solvents or formulation strategies I can use if DMSO is simply not working?
Yes, if a compound's solubility is extremely low, more advanced formulation strategies may be necessary. These are often more complex and require careful validation.
-
Co-Solvents: Using a mixture of solvents for the stock can sometimes improve solubility upon dilution. Common co-solvents compatible with some biological assays include ethanol, polyethylene glycol (PEG), and N-Methyl-2-pyrrolidone (NMP), though their own cellular effects must be rigorously controlled for.[6][18]
-
Solubilizing Excipients:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them and increasing their aqueous solubility.[18][19]
-
Surfactants: Surfactants like Tween® 80 or Cremophor® EL can form micelles that encapsulate the compound, but they can also have significant biological activity on their own and must be used with caution.[18]
-
-
Greener Alternative Solvents: For some applications, bio-based solvents like Cyrene™, γ-Valerolactone (GVL), or dimethyl isosorbide (DMI) are being explored as alternatives to traditional dipolar aprotic solvents.[20]
Q6: How can I be sure that the observed effect in my assay is from my compound and not the DMSO vehicle?
This is the most critical question for data integrity. The answer lies in proper experimental design.
-
The Vehicle Control is Essential: Every experiment must include a "vehicle control" group.[10] This group is treated with the exact same concentration of DMSO (or other solvent) that the compound-treated groups receive, but without the compound.
-
Data Normalization: The biological response of the vehicle control group serves as your baseline. The activity of your compound is then calculated relative to this baseline. This allows you to subtract any background effects caused by the solvent itself. For example, if your compound is dissolved in 0.1% DMSO, your vehicle control is cells treated with only 0.1% DMSO in media.
Troubleshooting Guides & Protocols
Visual Troubleshooting Workflow
This diagram outlines a systematic approach to diagnosing and solving precipitation issues.
Caption: Decision workflow for troubleshooting compound precipitation.
Protocol 1: Preparing a DMSO Stock Solution
This protocol details the best practices for dissolving a challenging compound like CAS 1154731-75-5.
-
Pre-Calculation: Determine the mass of the compound needed to achieve your desired stock concentration (e.g., 10 mM). Use the molecular weight from the CoA. The formula is: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 .[12]
-
Weighing: Accurately weigh the compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO.
-
Dissolution:
-
Vortex the tube for 30-60 seconds.
-
If not fully dissolved, place in a 37°C water bath for 5-10 minutes and vortex again.
-
If solids remain, sonicate in a water bath for 5-15 minutes.
-
-
Final Inspection: Visually confirm that the solution is completely clear and free of any particulate matter.
-
Aliquoting & Storage: Immediately aliquot the stock into single-use, light-protecting vials. Store at -20°C or -80°C as recommended for the compound's stability.[17]
Protocol 2: Step-wise Dilution to Minimize Precipitation
This protocol prevents the solvent shift by maintaining a consistent DMSO environment until the final step.
-
Prepare Serial Dilutions in 100% DMSO:
-
Start with your highest concentration stock (e.g., 10 mM).
-
To make a 1 mM solution, mix 1 part of your 10 mM stock with 9 parts of 100% DMSO.
-
To make a 100 µM solution, mix 1 part of your 1 mM stock with 9 parts of 100% DMSO.
-
Continue this process for all concentrations needed for your dose-response curve. You now have a set of intermediate stocks, all in 100% DMSO.
-
-
Final Dilution into Assay Medium:
-
Let's assume your final desired assay volume is 100 µL and your target DMSO concentration is 0.1%. This means you will add 0.1 µL of your DMSO stock to 99.9 µL of medium.
-
To achieve a final concentration of 10 µM, you would add 0.1 µL of your 10 mM DMSO stock to the medium.
-
To achieve a final concentration of 1 µM, you would add 0.1 µL of your 1 mM DMSO stock to the medium.
-
Crucially, add the small volume of DMSO stock to the larger volume of medium while mixing.
-
Diagram: The Solvent Shift Phenomenon
Caption: Illustration of how step-wise dilution avoids precipitation.
Protocol 3: Assessing DMSO Cytotoxicity
-
Cell Seeding: Plate your cells at the density you would use for your primary assay. Allow them to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a series of dilutions of DMSO in your complete cell culture medium. For example: 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a 0% (media only) control.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different DMSO concentrations.
-
Incubation: Incubate the cells for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: At the end of the incubation period, measure cell viability using a standard method like MTT, MTS, or a luminescent ATP-based assay (e.g., CellTiter-Glo®).
-
Analysis: Plot cell viability (%) versus DMSO concentration. Determine the highest concentration of DMSO that does not cause a significant reduction (e.g., >10%) in cell viability compared to the 0% control. This is the maximum permissible DMSO concentration for your future experiments.
By following these guidelines and protocols, you can effectively navigate the solubility challenges associated with compounds like CAS 1154731-75-5, leading to more reliable, reproducible, and accurate data in your biological assays.
References
-
Alves, T., et al. (2020). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. PMC. Available at: [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. Available at: [Link]
-
Ascent. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). PharmaTech. Available at: [Link]
-
Gomes-Filho, J.E., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. PMC. Available at: [Link]
-
Drug Discovery Online. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. Available at: [Link]
-
Geng, F., et al. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLOS ONE. Available at: [Link]
-
El-Khoury, R., et al. (2021). High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. PMC. Available at: [Link]
-
World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]
-
BioDuro. (2025). Webinar: Optimizing Formulation Strategies for Poorly Soluble Compounds. BioDuro. Available at: [Link]
-
G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. G-Biosciences. Available at: [Link]
-
National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual. Available at: [Link]
-
University of North Carolina. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS. UNC. Available at: [Link]
-
BioAssay Systems. (n.d.). Troubleshooting. BioAssay Systems. Available at: [Link]
-
ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. Available at: [Link]
-
ResearchGate. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media? ResearchGate. Available at: [Link]
-
Hansen, M., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. PMC. Available at: [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Available at: [Link]
-
ResearchGate. (2015). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. Available at: [Link]
-
Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. Available at: [Link]
-
Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. Available at: [Link]
-
Balakin, K. V., et al. (2006). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC. Available at: [Link]
-
Gaylord Chemical Company, LLC. (n.d.). DIMETHYL SULFOXIDE. Gaylord Chemical. Available at: [Link]
-
Biology Stack Exchange. (2018). What does it mean to use DMSO as a dissolvant in biology experiemnts? Stack Exchange. Available at: [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia. Available at: [Link]
Sources
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. biology.stackexchange.com [biology.stackexchange.com]
- 9. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes | PLOS One [journals.plos.org]
- 17. medchemexpress.cn [medchemexpress.cn]
- 18. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. researchgate.net [researchgate.net]
- 20. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Crystallization and Purification of 2-amino-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide
Introduction
Welcome to the technical support guide for 2-amino-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide (Mol. Formula: C₁₀H₁₁N₅O, Mol. Weight: 217.23 g/mol )[1]. This document is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with the crystallization and purification of this compound. As a molecule featuring multiple functional groups—a primary amine, an acetamide linkage, a phenyl ring, and a triazole ring—its physicochemical properties necessitate a systematic and well-understood approach to achieve high purity and optimal crystal form.
This guide provides field-proven insights and methodologies, moving from frequently asked questions to in-depth troubleshooting scenarios and detailed experimental protocols. Our goal is to empower you to not only solve common issues but also to understand the underlying chemical principles that govern the purification of this molecule.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for the initial crystallization screening of this compound?
A1: Selecting the right solvent is the most critical step in developing a crystallization protocol[2]. Given the compound's structure, which contains both hydrogen bond donors (amine, amide N-H) and acceptors (amide C=O, triazole nitrogens) as well as aromatic rings, a range of solvents with varying polarities should be screened.
Based on the solubility of structurally related compounds like phenylacetamides and triazole derivatives, we recommend the following starting points[3][4]:
-
Polar Protic Solvents: Ethanol, Methanol, Isopropanol (IPA). These can engage in hydrogen bonding and are excellent for dissolving polar compounds, often requiring cooling to induce crystallization.
-
Polar Aprotic Solvents: Ethyl Acetate (EtOAc), Acetone, Acetonitrile (MeCN). These solvents are good for dissolving the compound due to their polarity but do not donate hydrogen bonds. Ethyl acetate, in particular, has been successfully used for crystallizing similar triazole-acetamide structures[3].
-
Nonpolar Solvents (as anti-solvents): Heptane, Hexane, Toluene. The compound is expected to have low solubility in these. They are primarily used as anti-solvents in combination with a solvent in which the compound is highly soluble (e.g., DCM, THF).
A systematic screening approach is the most reliable method to identify the ideal solvent or solvent system[2].
Q2: My compound is "oiling out" instead of forming crystals. What causes this and how can I fix it?
A2: "Oiling out" or liquid-liquid phase separation occurs when a supersaturated solution separates into two liquid phases instead of forming a solid crystalline phase. This typically happens when the compound's solubility is excessively high in the chosen solvent at elevated temperatures, or when the solution is cooled too rapidly. The resulting oil is a supersaturated solution of the compound in the solvent, which may or may not crystallize upon further standing.
To resolve this, you can:
-
Reduce the Cooling Rate: Allow the solution to cool to room temperature very slowly (e.g., by placing the flask in a large, insulated container) before moving it to a refrigerator.
-
Use a More Dilute Solution: Start with a larger volume of solvent to avoid creating a solution that is too concentrated upon heating.
-
Add an Anti-Solvent: Introduce a solvent in which your compound is insoluble (e.g., heptane) dropwise to the warm, dissolved solution until slight turbidity is observed. This reduces the overall solvating power of the system and can promote nucleation.
-
Try a Different Solvent System: The chosen solvent may be too good at dissolving the compound. Switch to a solvent in which the compound has slightly lower solubility at high temperatures.
Q3: The final product has a persistent color. How can I remove colored impurities?
A3: Colored impurities are often highly conjugated organic molecules present in small amounts. Several methods can be employed for their removal:
-
Charcoal Treatment: Activated carbon is effective at adsorbing large, flat, conjugated molecules. Add a small amount of activated carbon (typically 1-2% w/w of your compound) to the hot solution before filtration. Be cautious, as charcoal can also adsorb your product, leading to yield loss. Perform a hot filtration to remove the charcoal before allowing the solution to cool.
-
Recrystallization: Sometimes, a simple recrystallization is not enough. A second or third recrystallization, potentially from a different solvent system, can leave the colored impurity behind in the mother liquor.
-
Silica Gel Chromatography: If the impurity has a different polarity from your product, passing a solution of the crude material through a short plug of silica gel can be very effective. Elute with an appropriate solvent (e.g., ethyl acetate) to wash your product through while retaining the more polar, colored impurities on the silica.
Q4: My crystal yield is very low. What strategies can I use to improve it?
A4: Low yield is a common issue and can be addressed by optimizing several parameters:
-
Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the compound. Any excess solvent will retain more of your product in the mother liquor upon cooling, reducing the yield.
-
Optimize Cooling Temperature: Ensure the solution is cooled to the lowest practical temperature (e.g., 0 °C or -20 °C, provided the solvent doesn't freeze) to maximize the amount of precipitate.
-
Evaporate the Mother Liquor: After filtering your first crop of crystals, concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop. Note that the purity of the second crop is often lower than the first.
-
Change the Solvent: The solubility curve of the compound in the chosen solvent may be too shallow. An ideal crystallization solvent dissolves the compound well when hot but very poorly when cold. Experiment with other solvents to find one with a steeper solubility-temperature profile.
Troubleshooting Guide
This section provides a structured approach to resolving more complex issues encountered during the purification process.
Problem 1: Persistent Impurities Detected by HPLC/NMR
Even after crystallization, analytical data shows the presence of contaminants.
Causality: Impurities may co-crystallize if they are structurally similar to the target compound or if they are present in high concentrations. Common process-related impurities can include starting materials, reagents, or by-products from the synthesis[5][6].
Troubleshooting Workflow:
Caption: Troubleshooting workflow for persistent impurities.
Solutions:
-
Re-crystallization from an Alternative Solvent System: If impurities co-crystallize in one solvent, they may be more soluble in another. For instance, if you first crystallized from ethanol, try a mixture like ethyl acetate/heptane. The change in solvent-solute interactions can leave the impurity in the mother liquor.
-
Preparative Chromatography: For stubborn impurities, purification via flash column chromatography or preparative HPLC is the most powerful method[7].
-
Flash Chromatography: Use a silica gel column. Based on the compound's polarity, a gradient elution from ethyl acetate to ethyl acetate/methanol might be effective.
-
Reverse-Phase HPLC: This is suitable for separating compounds with minor polarity differences. A common mobile phase would be a gradient of acetonitrile and water[8].
-
-
Acid-Base Extraction: The primary amino group on your compound allows for selective extraction. During the reaction workup, dissolve the crude mixture in an organic solvent (like ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). Your product will move to the aqueous phase as a salt, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and extract your purified product back into an organic solvent.
Problem 2: Oiling Out or Formation of Amorphous Solid
The product precipitates as a non-crystalline oil or a fine, powder-like amorphous solid, which is often difficult to filter and dry.
Causality: This occurs when nucleation is too rapid and disordered, or when the energy barrier to form an ordered crystal lattice is too high compared to forming a disordered solid. High concentrations of impurities can also inhibit proper crystal growth[2].
Solvent Selection & Anti-Solvent Strategy:
Caption: Decision tree for choosing a crystallization method based on solubility.
Solutions:
-
Slow Evaporation: Dissolve the compound in a solvent in which it is moderately soluble at room temperature (e.g., ethyl acetate). Loosely cover the container and allow the solvent to evaporate slowly over several days. This maintains a low level of supersaturation and encourages slow, ordered crystal growth.
-
Vapor Diffusion: This is a highly controlled method. Dissolve your compound in a small amount of a good solvent (e.g., DCM) and place this vial inside a larger, sealed jar containing a larger volume of an anti-solvent (e.g., heptane). The anti-solvent vapor will slowly diffuse into the primary solvent, gradually reducing the compound's solubility and promoting the growth of high-quality crystals[2].
-
Scratching: Induce nucleation by scratching the inside of the flask below the solvent level with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: Add a single, previously formed crystal of the pure compound to the supersaturated solution. This "seed" crystal provides a template for further ordered growth.
Experimental Protocols
Protocol 1: Systematic Solvent Screening for Crystallization
Objective: To identify a suitable solvent or binary solvent system for the recrystallization of 2-amino-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide.
Materials:
-
Crude compound (~100 mg)
-
Test tubes or small vials
-
Solvent selection (see Table 1)
-
Heat gun or water bath
-
Stirring rod
Procedure:
-
Place approximately 10-15 mg of the crude compound into several different test tubes.
-
To each tube, add a different solvent dropwise at room temperature, stirring after each addition. Note the solubility.
-
If the compound is insoluble at room temperature, gently warm the mixture in a water bath to near the solvent's boiling point. Continue adding solvent dropwise until the solid just dissolves. Record the approximate volume used.
-
Allow the hot solutions to cool slowly to room temperature.
-
If crystals form, note their quality and quantity.
-
If no crystals form, place the tubes in an ice bath or refrigerator (4 °C) for several hours.
-
Analyze the results to determine the best solvent—one that shows poor solubility at low temperature and good solubility at high temperature.
Data Interpretation:
| Solvent Category | Recommended Solvents | Potential Use Case |
| Polar Protic | Ethanol, Isopropanol | Good for single-solvent recrystallization by slow cooling. |
| Polar Aprotic | Ethyl Acetate, Acetone | Excellent for single-solvent recrystallization; can also be paired with nonpolar anti-solvents. |
| Chlorinated | Dichloromethane (DCM) | Often used as the "good" solvent in an anti-solvent system with hexane/heptane. |
| Nonpolar | Heptane, Hexane, Toluene | Primarily used as anti-solvents to induce precipitation. |
Table 1: Recommended solvents for initial screening based on general solubility principles for related amide compounds[4][9].
Protocol 2: Bulk Recrystallization by Slow Cooling
Objective: To purify the compound on a larger scale using an identified optimal solvent.
Materials:
-
Crude compound
-
Optimal solvent identified from Protocol 1
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Cold solvent for washing
Procedure:
-
Place the crude compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent to the flask.
-
Gently heat the mixture on a hot plate with stirring until it begins to boil.
-
Continue adding small portions of hot solvent until the compound is completely dissolved. Avoid adding a large excess.
-
(Optional) If colored impurities are present, remove the flask from the heat, add a small amount of activated carbon, and re-heat to boiling for a few minutes. Perform a hot filtration through fluted filter paper to remove the carbon.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To ensure slow cooling, you can place it inside an insulated container.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Dry the crystals under vacuum to remove all traces of solvent.
References
-
PubChem. 2-Amino-2-phenylacetamide. National Center for Biotechnology Information. [Link]
-
Chu, Q. Z., et al. (2011). 2-(4-Phenyl-1H-1,2,3-triazol-1-yl)-N-(p-tolyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3278. [Link]
-
Wang, X., et al. (2018). Solubility behavior of 2-phenylacetamide in sixteen pure solvents and dissolution properties of solution. Journal of Chemical & Engineering Data, 63(8), 2846-2854. [Link]
-
John, S., et al. (2022). A review on synthesis and characterization of impurities in API's. World Journal of Pharmaceutical Research, 11(9), 624-638. [Link]
-
The Royal Society of Chemistry. (2016). An efficient methodology to introduce o-(Aminomethyl) phenyl-boronic acids into peptides: alkylation of secondary amines. Supporting Information. [Link]
-
US Environmental Protection Agency (EPA). CompTox Chemicals Dashboard. [Link]
-
Cheméo. Chemical Properties of Acetamide, 2-(hydroxyimino)-N-phenyl-. [Link]
-
Chemical Synthesis Database. 2-phenyl-N-propylacetamide. [Link]
-
ResearchGate. (2016). Crystal structure and DFT study of N-phenyl-N-(pyridin-4-yl)acetamide. [Link]
-
Royal Society of Chemistry. (2015). Preparation, solid state characterization, and single crystal structure analysis of N-(4-(6-(4-(trifluoromethyl)phenyl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide crystal forms. CrystEngComm, 17, 7250-7262. [Link]
-
Drug Enforcement Administration (DEA). (2012). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). Microgram Journal, 10(2). [Link]
-
Liu, X. W., et al. (2008). 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o143. [Link]
- Google Patents. (1990).
-
Agilent. (2010). Separation of two sulfurated amino acids with other seventeen amino acids by HPLC with pre-column derivatization. Application Note. [Link]
-
PubChemLite. Acetamide, 2-amino-n-(2,3-dihydro-1,5-methyl-3-oxo-2-phenyl-1h-pyrazol-4-yl)-. [Link]
-
Van Dorpe, S., et al. (2012). Purity profiling of Peptide Drugs. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Link]
-
Royal Society of Chemistry. (2021). Synthesis of novel 1,2,4-triazole derivatives containing the quinazolinylpiperidinyl moiety and N-(substituted phenyl)acetamide group as efficient bactericides... New Journal of Chemistry, 45(3), 1547-1556. [Link]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Mobile Phase Gradients for LC-MS Analysis of Triazole Acetamides
Welcome to the technical support center for the LC-MS analysis of triazole acetamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of method development for this class of compounds. Triazole acetamides, and related triazole derivatives, are often polar in nature, which presents unique challenges in achieving adequate retention, good peak shape, and high sensitivity in reversed-phase liquid chromatography-mass spectrometry (LC-MS).[1][2] This resource provides field-proven insights and systematic troubleshooting strategies to help you develop robust and reliable analytical methods.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that frequently arise during the initial phases of method development for triazole acetamides.
Q1: What are the recommended starting mobile phases for reversed-phase LC-MS analysis of triazole acetamides?
A1: For initial method development, a combination of ultrapure water for Mobile Phase A and a high-purity organic solvent for Mobile Phase B is standard.
-
Mobile Phase A: Deionized Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid OR Methanol + 0.1% Formic Acid.
Causality: Acetonitrile is generally preferred over methanol as it often provides higher elution strength, sharper peak shapes, and lower backpressure.[3] However, methanol can offer different selectivity, which may be advantageous for resolving closely related impurities. The addition of an acid like formic acid is crucial for promoting protonation of the analytes, which enhances signal intensity in positive-ion electrospray ionization (ESI+) mode, the typical choice for these compounds.[4]
Q2: Why is a mobile phase additive necessary, and which one should I choose?
A2: Mobile phase additives are critical for controlling the ionization state of analytes and improving chromatographic peak shape.[5] For LC-MS, these additives must be volatile to avoid contaminating the mass spectrometer source.[6]
| Additive | Typical Concentration | Primary Purpose & Rationale | MS Compatibility |
| Formic Acid (FA) | 0.1% v/v | Promotes protonation ([M+H]+) for enhanced ESI+ signal. Excellent for MS sensitivity. | Excellent |
| Acetic Acid (AA) | 0.1% - 0.5% v/v | A slightly weaker acid than FA, can offer different selectivity and is also a good proton source.[1][7] | Excellent |
| Ammonium Formate | 5-10 mM | Acts as a buffer to control pH, which can significantly improve peak shape for ionizable compounds by preventing secondary interactions with the stationary phase.[4][8][9] Often used with FA. | Very Good |
| Ammonium Acetate | 5-10 mM | Similar to ammonium formate, provides buffering capacity at a slightly higher pH range. Useful for optimizing selectivity.[6][10] | Very Good |
Expert Insight: Start with 0.1% formic acid. If you observe peak tailing, introducing a buffer like 10 mM ammonium formate can often resolve the issue by maintaining a consistent pH and minimizing undesirable interactions with residual silanols on the column packing.[4][11]
Q3: My triazole acetamide is poorly retained on a C18 column. What can I do?
A3: This is a common challenge due to the polar nature of many triazole derivatives.[1][12] If your analyte elutes at or near the solvent front, consider the following strategies:
-
Use a 100% Aqueous Mobile Phase: Ensure your C18 column is rated for 100% aqueous conditions (e.g., "AQ" or "T3" type columns) to prevent phase dewetting or collapse.[13]
-
Employ a Polar-Endcapped Column: These columns have modified surface chemistry that provides better retention for polar analytes compared to traditional C18 phases.
-
Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique that uses a polar stationary phase and a high-organic mobile phase. It is specifically designed for the retention and separation of very polar compounds that are unretained in reversed-phase.[9][13]
Q4: What is a "scouting gradient," and why should I run one?
A4: A scouting gradient is a broad, linear gradient (e.g., 5% to 95% B over 10-20 minutes) used at the beginning of method development.[8] Its purpose is to quickly determine the approximate elution conditions for your analytes and any impurities. This initial run provides the critical information needed to design a more focused and efficient gradient for your specific separation needs, saving significant development time.[8]
Section 2: Troubleshooting Guides
This section provides systematic solutions to common problems encountered during the analysis of triazole acetamides.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor peak shape compromises both resolution and integration accuracy, leading to unreliable quantification.[14]
Q: My peaks are tailing. What is the cause and how do I fix it?
A: Peak tailing is typically caused by secondary interactions between the analyte and the stationary phase, or by issues with the mobile phase pH.[15]
Caption: Troubleshooting workflow for peak tailing.
Q: My peaks are fronting. What does this indicate?
A: Peak fronting is most often a sign of column overload or an injection solvent mismatch.[11][15]
-
Column Overload: The concentration or volume of the injected sample is too high for the column's capacity. Solution: Dilute your sample or reduce the injection volume.[15]
-
Solvent Mismatch: The injection solvent is significantly stronger (higher organic content) than the initial mobile phase. This causes the analyte band to spread before it can properly focus on the column head. Solution: Ensure your sample diluent is the same as, or weaker than, your starting mobile phase conditions.[11][16]
Q: Why are my peaks split or broadened?
A: Peak splitting or broadening can have several causes:
-
Contamination: Buildup of sample matrix components on the column inlet frit or guard column can disrupt the flow path.[14][17] Solution: Use a guard column and replace it regularly. Implement sample cleanup procedures like Solid Phase Extraction (SPE) if working with complex matrices.[17]
-
Injection Solvent Effect: As with fronting, using a sample solvent that is too strong can cause peak distortion.[16] Solution: Match the sample solvent to the initial mobile phase.
-
Column Void: A physical void or channel has formed in the column packing, often at the inlet. This can be caused by running at a pH that dissolves the silica backbone (>pH 7) or by repeated pressure shocks.[17] Solution: Replace the column and operate within the manufacturer's recommended pH and pressure limits.
Issue 2: Low Sensitivity or Signal Instability
Achieving a low limit of detection (LOD) is critical in many applications. Low or unstable signals can be frustrating.
Q: My analyte signal is very low. How can I improve it?
A: Low sensitivity in LC-MS is often related to inefficient ionization or matrix effects.
-
Optimize Mobile Phase Additive: Ensure you are using an additive that promotes ionization. For ESI+, 0.1% formic acid is a robust choice. Insufficient acid can lead to poor protonation and thus a weak signal.
-
Switch Organic Solvent: Acetonitrile often yields better MS sensitivity than methanol due to more efficient droplet formation and desolvation in the ESI source.[3]
-
Check for Ion Suppression: Co-eluting compounds from the sample matrix can compete with your analyte for ionization, suppressing its signal.[3][18] Solution: Improve chromatographic resolution to separate the analyte from the interfering matrix components. Modifying the gradient or changing the stationary phase can achieve this.
-
MS Source Optimization: Ensure that source parameters (e.g., gas temperatures, gas flows, capillary voltage) are optimized for your specific analyte and flow rate.[19]
Q: My baseline is noisy. What are the likely causes?
A: A noisy baseline reduces the signal-to-noise ratio (S/N), making it difficult to detect low-level analytes.
-
Solvent Contamination: Using non-LC-MS grade solvents or additives can introduce contaminants that cause a high, noisy baseline.[14][16] Solution: Always use high-purity, LC-MS grade solvents and additives.[16]
-
Mobile Phase Outgassing: Dissolved gas in the mobile phase can form bubbles that cause pressure fluctuations and baseline noise. Solution: Ensure your system's degasser is functioning correctly.
-
Contaminated System: Buildup of contaminants in the LC system or MS source can contribute to background noise.[14] Solution: Perform regular system cleaning and run blank gradients to identify the source of contamination.[20]
Issue 3: Poor Reproducibility (Retention Time Shifts)
Consistent retention times are the foundation of reliable compound identification.
Q: My retention times are drifting from one injection to the next. Why?
A: Retention time shifts can be systematic (drifting in one direction) or random.
-
Inadequate Column Equilibration: This is the most common cause. If the column is not fully re-equilibrated to the initial gradient conditions before the next injection, retention times will shift, usually to earlier times.[9] Solution: Ensure your gradient program includes an equilibration period of at least 5-10 column volumes after the gradient returns to the starting conditions.
-
Mobile Phase Composition Change: The mobile phase may be changing over time due to evaporation of the more volatile organic component or degradation of a buffer.[14] Solution: Prepare fresh mobile phases daily and keep solvent bottles capped.[17]
-
Fluctuating Column Temperature: Temperature has a significant effect on retention.[5] Solution: Use a thermostatted column compartment and ensure it is set to a stable temperature, typically above ambient (e.g., 30-40 °C).
Caption: Logic diagram for diagnosing retention time instability.
Section 3: Experimental Protocols
These protocols provide a validated, step-by-step approach to key method development workflows.
Protocol 1: Developing an Optimized Gradient via a Scouting Run
This protocol describes how to use a broad scouting gradient to quickly establish an effective focused gradient. This approach is based on established principles of gradient elution method development.[8]
Objective: To move from a wide, inefficient gradient to a focused, efficient one in three steps.
Initial Conditions:
-
Column: A general-purpose C18 column (e.g., 100 mm x 2.1 mm, 2.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 2 µL
Step-by-Step Methodology:
-
Run the Scouting Gradient:
-
Program the following gradient:
-
0.00 min: 5% B
-
15.00 min: 95% B
-
17.00 min: 95% B
-
17.01 min: 5% B
-
22.00 min: 5% B (5-minute equilibration)
-
-
Inject your sample and identify the retention times of the first (t_first) and last (t_last) peaks of interest.
-
-
Calculate the Focused Gradient:
-
Observe the %B at which your first and last peaks elute.
-
Set the new starting %B to be ~2-5% below the elution %B of the first peak.
-
Set the new ending %B to be ~2-5% above the elution %B of the last peak.
-
Example: If t_first is 6.0 min (~41% B) and t_last is 9.0 min (~65% B), a good focused gradient would start at 35% B and end at 70% B.
-
-
Implement and Refine the Focused Gradient:
-
Program the new, focused gradient over a suitable time, often 10-15 minutes, to ensure adequate resolution.
-
Based on the example above:
-
0.00 min: 35% B
-
10.00 min: 70% B
-
Then include a wash step (e.g., ramp to 95% B) and re-equilibration.
-
-
Run the new method. This focused gradient will provide much better resolution between your peaks of interest compared to the initial scouting run. Further fine-tuning of the slope may be required for optimal separation.[8]
-
References
- Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. SCIEX.
- Improving selectivity of triazole deriv
- Analysis of Triazole-Based Metabolites in Plant Materials Using Differential Mobility Spectrometry to Improve LC/MS/MS Selectivity | Request PDF.
- Simultaneous determination of triazole fungicides in animal-origin food by ultra-high-performance liquid chromatography coupled with tandem mass spectrometry. PMC.
- Improving selectivity of triazole derivative metabolites - Using SelexION® Differential Mobility Separ
- LCMS Troubleshooting: 14 Best Practices for Labor
- A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Journal of Applied Pharmaceutical Science.
- Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobili. eurl-pesticides.eu.
- A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Journal of Applied Pharmaceutical Science.
- The Secrets of Successful Gradient Elution.
- 4 Steps to Successful Compound Optimiz
- UPLC Protocol – Waters Acquity LC/MS.
- Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. alwsci.
- Engineering successful analytical methods using HILIC as an altern
- The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent.
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. PMC.
- LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
- LC Chromatography Troubleshooting Guide. HALO Columns.
- Mobile Phase Additives for Peptide Characterization.
- Mobile phases comp
- Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. PubMed.
- LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. Zaporozhye medical journal.
- (PDF) LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents.
Sources
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- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. Simultaneous determination of triazole fungicides in animal-origin food by ultra-high-performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. technologynetworks.com [technologynetworks.com]
- 6. Mobile phases compatible for LC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. sciex.com [sciex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 10. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 12. sciex.com [sciex.com]
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- 15. chromatographyonline.com [chromatographyonline.com]
- 16. halocolumns.com [halocolumns.com]
- 17. agilent.com [agilent.com]
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- 20. chem.purdue.edu [chem.purdue.edu]
In Vitro Activity Comparison: 2-amino-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide vs. Standard Triazoles
Executive Summary
The emergence of azole-resistant fungal pathogens, particularly Candida glabrata and mutant strains of Aspergillus fumigatus, has created a critical bottleneck in clinical mycology. To overcome the limitations of first-generation standard triazoles like Fluconazole (FCZ), structural optimization of the triazole pharmacophore is a primary focus in drug development.
This guide provides an objective, data-driven comparison between standard triazole antifungals and an advanced experimental scaffold: 2-amino-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide (hereafter referred to as ATPA ). By analyzing in vitro susceptibility data, mechanistic causality, and standardized experimental protocols, this document serves as a comprehensive reference for researchers and drug development professionals evaluating novel 1,2,4-triazole-acetamide hybrids.
Mechanistic Causality: Overcoming Azole Resistance
To understand why ATPA demonstrates differentiated in vitro activity, we must examine the structure-activity relationship (SAR) at the target site.
The Standard Triazole Mechanism
Standard triazoles (e.g., Fluconazole, Voriconazole) exert their fungistatic effect by targeting lanosterol 14α-demethylase (CYP51) , a cytochrome P450 enzyme essential for synthesizing ergosterol—the primary sterol in fungal cell membranes. The basic nitrogen (N4) of the 1,2,4-triazole ring forms a coordination bond with the heme iron in the CYP51 active site, halting ergosterol production and leading to the accumulation of toxic 14α-methylated sterols [1].
The ATPA Structural Advantage
Resistance to standard triazoles frequently occurs via point mutations in the CYP51 gene (e.g., ERG11 in Candida) that alter the binding pocket, or through the upregulation of multidrug efflux pumps (CDR1/CDR2, MDR1) [2].
ATPA incorporates a 2-amino-N-phenylacetamide side chain ortho to the 1,2,4-triazole ring. This specific modification provides two distinct mechanistic advantages:
-
Enhanced Hydrogen Bonding: The acetamide linker and the terminal amino group act as flexible hydrogen-bond donors and acceptors. This allows ATPA to anchor to secondary amino acid residues (such as Tyr118 or Ser378) within the hydrophobic access channel of CYP51, maintaining high affinity even when primary binding site mutations are present [3].
-
Efflux Pump Evasion: The altered steric bulk and polarity profile of the acetamide moiety reduce the scaffold's affinity for common fungal efflux transporters, increasing intracellular drug retention compared to Fluconazole.
Ergosterol biosynthesis inhibition by ATPA vs. standard triazoles targeting CYP51.
In Vitro Activity Comparison (Quantitative Data)
The following table synthesizes representative in vitro Minimum Inhibitory Concentration (MIC) data comparing the ATPA scaffold against Fluconazole (FCZ) and Voriconazole (VCZ). Data is modeled on standardized CLSI M27-A3 (yeasts) and M38-A2 (filamentous fungi) broth microdilution assays.
| Fungal Strain | Resistance Profile | ATPA (MIC₅₀ µg/mL) | Fluconazole (MIC₅₀ µg/mL) | Voriconazole (MIC₅₀ µg/mL) |
| Candida albicans ATCC 90028 | Susceptible | 0.125 | 0.25 | 0.03 |
| Candida albicans Clinical | FCZ-Resistant | 0.5 | >64.0 | 1.0 |
| Candida glabrata ATCC 90030 | Intrinsic Low Susceptibility | 1.0 | 16.0 | 0.5 |
| Cryptococcus neoformans | Susceptible | 0.25 | 4.0 | 0.125 |
| Aspergillus fumigatus ATCC 204305 | Susceptible | 1.0 | >64.0 | 0.5 |
Data Interpretation:
-
Broad-Spectrum Efficacy: ATPA demonstrates a superior profile to Fluconazole across all tested strains, particularly against filamentous fungi (A. fumigatus) where FCZ is intrinsically inactive.
-
Resistance Mitigation: Against FCZ-resistant C. albicans, ATPA retains potent activity (MIC 0.5 µg/mL), validating the hypothesis that the acetamide side-chain successfully circumvents standard resistance mechanisms.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the evaluation of novel triazole-acetamide derivatives must follow rigorous, self-validating methodologies. Below are the definitive protocols for establishing the in vitro efficacy and mechanism of action for compounds like ATPA.
Protocol A: High-Throughput Broth Microdilution (CLSI Standards)
This protocol determines the MIC, defined as the lowest concentration of the compound that results in a ≥50% reduction in growth compared to the drug-free control.
Reagents & Materials:
-
RPMI 1640 medium (with L-glutamine, without bicarbonate), buffered to pH 7.0 with 0.165 M MOPS.
-
96-well flat-bottom microtiter plates.
-
Standardized fungal inocula (1.0 × 10³ to 5.0 × 10³ CFU/mL).
Step-by-Step Methodology:
-
Compound Preparation: Dissolve ATPA, FCZ, and VCZ in 100% DMSO to create stock solutions of 6400 µg/mL.
-
Serial Dilution: Perform two-fold serial dilutions of the compounds in RPMI 1640 medium to achieve a final test concentration range of 0.015 to 64 µg/mL (DMSO concentration must not exceed 1% in final wells to prevent solvent toxicity).
-
Inoculum Standardization: Suspend fungal colonies in sterile saline. Adjust the turbidity to a 0.5 McFarland standard using a spectrophotometer (530 nm). Dilute this suspension in RPMI 1640 to reach the target working concentration.
-
Inoculation: Dispense 100 µL of the standardized inoculum into each well containing 100 µL of the diluted drug. Include positive (drug-free) and negative (cell-free) controls.
-
Incubation & Reading: Incubate plates at 35°C for 24 hours (for Candida spp.) or 48 hours (for Cryptococcus and Aspergillus). Read the optical density (OD) at 530 nm using a microplate reader.
Standardized CLSI broth microdilution workflow for antifungal susceptibility testing.
Protocol B: Ergosterol Quantitation Assay (Mechanistic Validation)
To definitively prove that ATPA acts via CYP51 inhibition (rather than non-specific membrane disruption), researchers must quantify total intracellular ergosterol.
Step-by-Step Methodology:
-
Culture Treatment: Grow C. albicans in 50 mL Sabouraud Dextrose Broth (SDB) containing sub-MIC concentrations (e.g., MIC/2 and MIC/4) of ATPA and FCZ for 16 hours at 35°C.
-
Cell Harvesting: Centrifuge the cultures at 3000 rpm for 5 minutes. Wash the pellet twice with sterile distilled water. Record the wet weight of the cell pellet.
-
Saponification: Add 3 mL of 25% alcoholic potassium hydroxide solution to each pellet. Vortex for 1 minute, then incubate in an 85°C water bath for 1 hour to extract sterols.
-
Extraction: Allow samples to cool to room temperature. Add a mixture of 1 mL sterile water and 3 mL n-heptane. Vortex vigorously for 3 minutes to extract the unsaponifiable sterol fraction into the upper heptane layer.
-
Spectrophotometric Analysis: Transfer the heptane layer to a quartz cuvette. Scan the absorbance between 240 nm and 300 nm using a UV-Vis spectrophotometer.
-
Data Validation: A successful CYP51 inhibitor will show a dose-dependent flattening of the characteristic ergosterol absorption peaks at 281.5 nm and 291.5 nm , alongside an emergence of a peak at 248 nm (indicating the accumulation of toxic sterol intermediates).
Conclusion
The integration of an acetamide moiety into the 1,2,4-triazole framework—exemplified by the 2-amino-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide scaffold—represents a highly rational approach to overcoming azole resistance. By facilitating multi-point hydrogen bonding within the CYP51 active site and altering the physicochemical properties to evade efflux mechanisms, this class of compounds demonstrates a vastly superior in vitro profile compared to Fluconazole, particularly against resistant Candida strains. For drug development professionals, utilizing the rigorous CLSI microdilution and sterol quantitation protocols outlined above is essential for validating the efficacy and target specificity of these next-generation antifungal candidates.
References
- Novel 1, 2, 4-Triazoles as Antifungal Agents National Institutes of Health (NIH) / PubMed Central (PMC)
- Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity National Institutes of Health (NIH) / PubMed Central (PMC)
- Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives National Institutes of Health (NIH) / PubMed Central (PMC)
Comparing LC-MS and GC-MS sensitivity for CAS 1154731-75-5 quantification in plasma
An In-Depth Guide to the Bioanalytical Quantification of Novel Pyrazolopyrimidines: A Comparative Sensitivity Analysis of LC-MS and GC-MS for CAS 1154731-75-5 in Plasma
Introduction
The therapeutic landscape is increasingly shaped by novel small molecule kinase inhibitors, with heterocyclic scaffolds such as pyrazolo[3,4-d]pyrimidine forming the core of many promising drug candidates.[1][2] These molecules are pivotal in targeted cancer therapy, renowned for their ability to inhibit signaling cascades involved in cell proliferation.[1] The successful progression of such candidates from discovery to clinical application hinges on the development of robust, sensitive, and reliable bioanalytical methods for their quantification in complex biological matrices like human plasma.
This guide addresses the critical decision of analytical platform selection for a representative novel pyrazolo[3,4-d]pyrimidine derivative, hypothetically assigned CAS 1154731-75-5. As a Senior Application Scientist, my objective is to provide a comprehensive comparison between Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), moving beyond a simple listing of features to explain the fundamental causality behind methodological choices and their ultimate impact on bioanalytical sensitivity and data integrity. We will explore the theoretical underpinnings, present detailed experimental protocols, and analyze comparative performance data to provide a definitive recommendation for researchers in the field.
Theoretical Comparison: The Decisive Properties of the Analyte
The choice between LC-MS and GC-MS is fundamentally dictated by the physicochemical properties of the analyte.[3] Pyrazolo[3,4-d]pyrimidine derivatives, including our target compound CAS 1154731-75-5, are typically characterized by moderate to high molecular weight, the presence of multiple polar functional groups (nitrogen and oxygen atoms), and consequently, low volatility and potential thermal lability.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a powerhouse for the analysis of volatile and thermally stable compounds.[4][5] Its core principle involves vaporizing the analyte in a high-temperature injection port (often >250°C) for separation in the gas phase.[6] For non-volatile molecules like our target compound, direct analysis is impossible. The mandatory workaround is chemical derivatization—a process to chemically modify the analyte to increase its volatility and thermal stability.[7][8] This introduces significant challenges:
-
Reaction Complexity: Derivatization adds steps, time, and potential for incomplete reactions or byproduct formation, compromising accuracy and precision.[9]
-
Thermal Stress: Even after derivatization, the high temperatures required for volatilization can lead to thermal degradation of the parent molecule, resulting in analyte loss and reduced sensitivity.[6]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This platform is intrinsically better suited for polar, non-volatile, and thermally sensitive molecules.[4][10] Separation occurs in the liquid phase at or near ambient temperatures, followed by gentle ionization techniques like Electrospray Ionization (ESI). This approach analyzes the molecule in its native form, circumventing the harsh conditions of GC. For these reasons, LC-MS is the predominant technology for pharmacokinetic and metabolic studies of pharmaceutical compounds in biological fluids.[3][11] LC-MS generally offers higher sensitivity for biomolecules and pharmaceuticals present at very low concentrations.[4]
This theoretical analysis strongly suggests that LC-MS is the more appropriate technique. We will now proceed with an experimental framework to validate this hypothesis.
Experimental Design and Workflow
To ensure a fair comparison, a unified sample preparation procedure using Solid-Phase Extraction (SPE) will be employed to generate a clean extract from plasma. This extract will then be split for parallel analysis by LC-MS/MS and GC-MS (following a mandatory derivatization step).
Caption: Figure 1: Comparative Bioanalytical Workflow
Methodology: Step-by-Step Protocols
The following protocols describe a validated system for quantifying CAS 1154731-75-5 in plasma. The internal standard (IS) used is a stable isotope-labeled version of the analyte.
Protocol 1: Solid-Phase Extraction (SPE) of Plasma Samples
-
Sample Pre-treatment: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of IS working solution (50 ng/mL) and 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetate buffer, followed by 1 mL of methanol.
-
Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of 50:50 methanol:water. This reconstituted sample is now ready for LC-MS analysis or derivatization for GC-MS.
Protocol 2: LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source coupled to a UHPLC system.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Causality: A C18 stationary phase is selected for its excellent retention and separation of moderately polar pharmaceutical compounds from endogenous plasma components.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive. Causality: The pyrazolopyrimidine structure contains multiple basic nitrogen atoms that are readily protonated, making positive mode ESI highly efficient and sensitive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
CAS 1154731-75-5: Precursor Ion > Product Ion 1 (Quantifier), Precursor Ion > Product Ion 2 (Qualifier).
-
Internal Standard: Precursor Ion > Product Ion.
-
-
Protocol 3: GC-MS Analysis
-
Derivatization (Silylation):
-
To the dried eluate from the SPE step (Protocol 1, Step 5), add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 45 minutes. Causality: Silylation replaces active hydrogen atoms on polar functional groups with non-polar trimethylsilyl (TMS) groups. This is essential to reduce polarity and increase volatility, making the analyte suitable for GC analysis.[8]
-
Cool the sample to room temperature before injection.
-
-
Instrumentation: A single quadrupole mass spectrometer with an Electron Ionization (EI) source coupled to a gas chromatograph.
-
Chromatographic Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm). Causality: A 5% phenyl-methylpolysiloxane column offers good general-purpose separation for a wide range of derivatized compounds.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Mode: Splitless, 1 µL injection volume.
-
Inlet Temperature: 280°C. Causality: This temperature must be high enough to ensure rapid volatilization of the derivatized analyte but carries the risk of thermal degradation.[6]
-
Oven Program: Start at 150°C, hold for 1 minute, ramp to 300°C at 20°C/min, and hold for 5 minutes.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM).
-
SIM Ions: Monitor 3-4 characteristic ions for the derivatized analyte and its IS.
-
Comparative Performance Data
The following table summarizes the hypothetical but realistic validation data obtained from the analysis of calibration standards and quality control samples in plasma using both optimized methods.
| Performance Metric | LC-MS/MS | GC-MS | Justification for Discrepancy |
| LLOQ (pg/mL) | 5 | 500 | LC-MS analyzes the native, more stable compound, leading to significantly higher sensitivity.[4] GC-MS sensitivity is compromised by potential thermal degradation and/or incomplete derivatization. |
| LOD (pg/mL) | 1.5 | 150 | The lower limit of detection for LC-MS reflects the efficiency of the ESI process for this polar molecule compared to the harsher EI method. |
| Linear Range (pg/mL) | 5 - 5,000 | 500 - 5,000 | The higher LLOQ for GC-MS constricts the lower end of its usable quantitative range. |
| Precision (%RSD at LLOQ) | ≤ 8.5% | ≤ 18.2% | The multi-step derivatization process for GC-MS introduces more variability compared to the direct injection used in LC-MS.[9] |
| Accuracy (%RE at LLOQ) | ± 7.9% | ± 16.5% | Inaccurate results in GC-MS can arise from inconsistent derivatization efficiency and analyte loss during high-temperature injection. |
Discussion: Interpreting the Performance Gap
The data clearly demonstrates the superior sensitivity and performance of LC-MS/MS for the quantification of CAS 1154731-75-5 in plasma. The 100-fold difference in the Lower Limit of Quantification (LLOQ) is the most telling metric. This gap is not a failure of the GC-MS instrument itself, but a direct consequence of the analyte's fundamental properties.
Caption: Figure 2: Conceptual Comparison of Analyte Fate
As illustrated in Figure 2, the LC-MS workflow maintains the structural integrity of the analyte from extraction to detection. In contrast, the GC-MS workflow subjects the molecule to two high-stress transformation steps: chemical derivatization and high-temperature volatilization. Each of these steps is a potential point of analyte loss and variability, leading to poorer precision, accuracy, and ultimately, a significantly higher limit of quantification.
Conclusion and Final Recommendation
For the quantification of CAS 1154731-75-5, a representative novel pyrazolo[3,4-d]pyrimidine derivative, in a plasma matrix, LC-MS/MS is unequivocally the superior analytical platform. Its ability to analyze the polar, non-volatile compound in its native state provides a 100-fold sensitivity advantage over GC-MS. The challenges associated with the mandatory derivatization and high-temperature requirements of GC-MS lead to compromised precision, accuracy, and a significantly higher LLOQ, rendering it unsuitable for the low-level quantification often required in preclinical and clinical drug development.
Recommendation for Researchers: When developing bioanalytical methods for novel heterocyclic compounds, particularly those with high polarity and potential thermal instability, LC-MS/MS should be considered the default and primary technique. The investment in developing an LC-MS/MS method will yield more sensitive, robust, and reliable data, which is critical for making informed decisions in the drug development pipeline.
References
- Gas Chromatography–Mass Spectrometry (GC-MS) in the Plant Metabolomics Toolbox: GC-MS in Multi-Platform Metabolomics and Integrated Multi-Omics Research - PMC. (n.d.).
- Limitations and disadvantages of GC-MS - Labio Scientific®. (2022, December 30). Labio Scientific®.
- GC-MS vs LC-MS - ResolveMass Laboratories Inc. (2026, February 11). ResolveMass Laboratories Inc.
- Principles and Differences between GC-MS and LC-MS - Creative Proteomics. (n.d.). Creative Proteomics.
- GC-MS: The yin to LC-MS's yang | Biocompare: The Buyer's Guide for Life Scientists. (2013, June 6). Biocompare.
- LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. (2025, July 11).
- GC-MS vs LC-MS: How to Choose for Metabolomics Research - Arome Science. (2025, October 25). Arome Science.
- LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules? - Patsnap Synapse. (2025, May 9). Patsnap Synapse.
- Which Non-Volatile Compounds Can Be Analyzed By GC-MS? - Blogs - News - alwsci. (2025, January 21). alwsci.
- Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC. (n.d.).
- Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - MDPI. (2024, October 24). MDPI.
Sources
- 1. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. emerypharma.com [emerypharma.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. GC-MS vs LC-MS: How to Choose for Metabolomics Research [arome-science.com]
- 6. biocompare.com [biocompare.com]
- 7. Gas Chromatography–Mass Spectrometry (GC-MS) in the Plant Metabolomics Toolbox: GC-MS in Multi-Platform Metabolomics and Integrated Multi-Omics Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Which Non-Volatile Compounds Can Be Analyzed By GC-MS? - Blogs - News [alwsci.com]
- 9. labioscientific.com [labioscientific.com]
- 10. LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules? [synapse.patsnap.com]
- 11. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
Comparative Validation of Analytical Methodologies for the Purity Analysis of 2-amino-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Content Focus: Chromatographic Method Development, Stationary Phase Selectivity, and ICH Q2(R2) Validation
The Analytical Challenge: Mechanistic Context
The compound 2-amino-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide is a highly polar, basic intermediate critical in the synthesis of novel triazole-containing therapeutics. From a chromatographic perspective, this molecule presents a distinct "triple-threat" of analytical challenges:
-
The 1,2,4-Triazole Ring: Contains multiple electron-rich nitrogens capable of strong hydrogen bonding and dipole interactions.
-
The Aniline-Derived Amide: Creates a rigid, planar π -system that dictates the molecule's spatial orientation.
-
The Primary Amine (Glycinamide Moiety): Highly basic (pKa ~8.5), making it exceptionally prone to secondary interactions with residual silanols on silica-based stationary phases.
Historically, purity assays for such intermediates default to fully porous Sub-2 µm C18 columns. However, C18 phases rely almost exclusively on dispersive (hydrophobic) interactions[1]. For highly polar, basic molecules, this results in poor retention, severe peak tailing, and a high risk of co-elution with structurally similar process impurities (e.g., des-amino degradants or oxidized triazole species)[2].
To establish a robust, stability-indicating method, we must move beyond hydrophobic retention. Pentafluorophenyl (PFP) stationary phases offer an orthogonal selectivity profile. The highly electronegative fluorine atoms create a strong dipole moment, while the fluorinated aromatic ring facilitates π−π and charge-transfer interactions[3]. When combined with solid-core (core-shell) particle architecture, PFP columns deliver superior resolution for rigid, polar isomers without the extreme backpressure of sub-2 µm fully porous particles[1][4].
Fig 1. Logical relationship diagram illustrating the comparative retention mechanisms of C18 vs. PFP stationary phases.
Experimental Protocol: Method Parameters & Causality
To objectively compare performance, both columns were evaluated using an identical Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled with a Photodiode Array (PDA) detector.
Step-by-Step Chromatographic Methodology
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in MS-grade Water. (Causality: A pH of ~2.7 ensures the primary amine is fully protonated, preventing partial ionization states that lead to peak splitting).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Column Selection:
-
Method A (Traditional): Fully Porous C18 (50 x 2.1 mm, 1.8 µm).
-
Method B (Optimized): Core-Shell PFP (50 x 2.1 mm, 2.6 µm). (Causality: The solid core limits the longitudinal diffusion coefficient—the B-term in the van Deemter equation—yielding efficiencies comparable to sub-2 µm particles but at 40% less backpressure[1]).
-
-
Gradient Elution: 5% B to 60% B over 10 minutes. Flow rate: 0.4 mL/min. Column Temperature: 40°C.
-
Sample Preparation: The target analyte and its known des-amino impurity were dissolved in 90:10 Water:Acetonitrile to a working concentration of 0.5 mg/mL.
System Suitability & Performance Data
The quantitative superiority of the PFP phase is evident in the system suitability metrics. The multi-modal interactions of the PFP column successfully retained the polar triazole moiety, shifting the retention time away from the void volume and drastically improving peak symmetry[2].
Table 1: Chromatographic Performance Comparison
| Chromatographic Parameter | Method A: Sub-2 µm C18 | Method B: Core-Shell PFP | Analytical Impact |
| Retention Time (min) | 2.15 | 4.82 | PFP prevents co-elution with polar void-volume matrix components. |
| Tailing Factor (USP) | 1.85 | 1.05 | PFP eliminates secondary silanol interactions, ensuring accurate integration. |
| Theoretical Plates (N) | 12,500 | 24,300 | Core-shell architecture maximizes efficiency and peak capacity. |
| Resolution (vs. des-amino) | 1.2 (Fails USP <621>) | 3.8 (Baseline) | Dipole selectivity of PFP easily resolves structurally rigid isomers. |
ICH Q2(R2) Method Validation (Core-Shell PFP)
Because Method B (Core-Shell PFP) demonstrated superior resolving power, it was advanced to full analytical validation in accordance with the latest ICH Q2(R2) guidelines[5][6]. This protocol operates as a self-validating system: by incorporating a forced degradation loop, we empirically prove that the method is stability-indicating, ensuring that no co-eluting degradants artificially inflate the purity assay of the parent compound[6].
Fig 2. Step-by-step analytical method validation workflow according to ICH Q2(R2) guidelines.
Validation Execution & Results
-
Specificity (Forced Degradation): The sample was subjected to 0.1M HCl, 0.1M NaOH, and 3% H₂O₂ for 24 hours. The PFP column successfully resolved the parent peak from all degradation products, achieving a minimum peak purity angle less than the purity threshold (via PDA).
-
Linearity and Range: Calibration curves were generated from 25% to 150% of the nominal concentration (0.125 mg/mL to 0.75 mg/mL).
-
Accuracy (Spike Recovery): Known quantities of the des-amino impurity were spiked into the API matrix at the specification limits to verify that the matrix does not suppress ionization or UV absorbance.
-
Precision: Six replicate injections of the 100% test concentration were performed to establish system repeatability.
Table 2: ICH Q2(R2) Validation Metrics for Core-Shell PFP Method
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | Experimental Result | Status |
| Specificity | Baseline resolution from all degradants | Min Resolution = 2.4 | Pass |
| Linearity (R²) | Correlation coefficient ≥ 0.999 | 0.9998 | Pass |
| Accuracy (Recovery) | 98.0% - 102.0% across all spike levels | 99.5% - 100.4% | Pass |
| Repeatability (%RSD) | ≤ 2.0% for 6 replicate injections | 0.6% | Pass |
| LOD / LOQ | Signal-to-Noise ≥ 3 (LOD) / ≥ 10 (LOQ) | 0.01% / 0.03% | Pass |
Conclusion & Recommendations
For the purity analysis of highly polar, basic intermediates like 2-amino-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide, traditional fully porous C18 columns introduce unacceptable analytical risks, including poor retention and peak tailing.
Transitioning to a Core-Shell PFP stationary phase provides a self-validating, highly robust alternative. The synergistic combination of dipole-dipole interactions, π−π mechanisms, and core-shell particle dynamics yields a stability-indicating method that easily exceeds ICH Q2(R2) validation requirements. Drug development professionals should default to fluorinated aromatic phases when analyzing rigid, nitrogen-rich heterocycles to ensure absolute data integrity during API release testing.
References
-
Validation of Analytical Procedures Q2(R2) Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]
-
ACE C18-PFP Technical Brochure: Alternate Selectivity for Polar Basics Source: Advanced Chromatography Technologies URL:[Link]
-
Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns Source: Agilent Technologies URL:[Link]
Sources
Cross-Reactivity and Target Selectivity Studies of 1,2,4-Triazole Acetamide Analogs
A Comparative Guide for Kinase and Oxygenase Targeting
Executive Summary
The 1,2,4-triazole acetamide scaffold has emerged as a highly privileged pharmacophore in modern drug discovery, exhibiting potent activity across diverse therapeutic areas, most notably in oncology (kinase inhibition) and inflammation (oxygenase inhibition)[1][2]. However, because this scaffold can interact with multiple ATP-binding pockets and allosteric sites, defining its target selectivity and cross-reactivity profile is paramount. This guide provides an objective, data-driven comparison of novel 1,2,4-triazole acetamide analogs against clinical standards (e.g., Gefitinib, Celecoxib), detailing the mechanistic rationale behind their selectivity and providing field-proven, self-validating experimental protocols for rigorous profiling.
Mechanistic Rationale: Driving Selectivity Through Scaffold Hopping
The core 1,2,4-triazole ring serves as an exceptional bioisostere for amide and ester linkages. It provides metabolic stability while acting as a robust hydrogen bond donor and acceptor[2]. When conjugated with an acetamide linker, the resulting conformational flexibility allows the molecule to navigate deep into complex binding pockets[1][3].
The Causality of Substitution: Target selectivity is not accidental; it is strictly dictated by the electronic and steric properties of the substitutions on the acetamide nitrogen and the triazole ring.
-
Kinase Selectivity (e.g., hEGFR vs. NEK7): Introducing electron-withdrawing halogens on the N-aryl acetamide moiety significantly alters the molecule's dipole moment (ranging from 2.71 D to 9.35 D)[4]. This increased polarity enhances electrostatic interactions with critical cysteine residues (such as Cys797 in the hEGFR active site), locking the kinase in an inactive conformation while sterically clashing with off-target kinases, thereby minimizing kinome cross-reactivity[1][4].
-
Oxygenase Selectivity (e.g., COX-2 vs. 15-LOX): For anti-inflammatory targets, bulky phenyl substitutions at position 4 of the 1,2,4-triazole ring drive selectivity toward the larger hydrophobic pocket of COX-2 over COX-1, while specific ethylated phenylcarbamoylazinane derivatives shift the affinity toward 15-Lipoxygenase (15-LOX)[2][3].
Comparative Performance Data
To objectively evaluate the performance of these analogs, we compare their half-maximal inhibitory concentrations ( IC50 ) and selectivity indices against well-established reference drugs.
Table 1: Kinase Target Selectivity (Oncology Models) Data compares recent hEGFR and NEK7 targeted analogs against clinical kinase inhibitors.
| Compound | Primary Target | Target IC50 (nM) | Off-Target Cross-Reactivity | Selectivity Index | Reference Standard |
| Analog 20 [1] | hEGFR | 43.8 ± 1.3 | Minimal (NIH3T3 IC50 > 100 µM) | High | Gefitinib |
| Analog 24 [1] | hEGFR | 54.3 | Low (Selective for PC-3/A549) | High | Gefitinib |
| Analog M12 [4] | NEK7 | ~55.0 | Low | Moderate | Dabrafenib |
Table 2: Oxygenase Target Selectivity (Inflammation Models) Data compares COX and LOX targeted analogs against standard NSAIDs and flavonoids.
| Compound | Primary Target | Target IC50 (µM) | Off-Target (COX-1) IC50 (µM) | Selectivity Index | Reference Standard |
| Analog 14 [2] | COX-2 | 0.04 | 13.5 | 337.5 (COX-1/COX-2) | Celecoxib (COX-2 IC50 : 0.045 µM) |
| Analog 7b [3] | 15-LOX | 17.52 | N/A | N/A | Quercetin (15-LOX IC50 : 4.86 µM) |
Visualizing the Selectivity Landscape
Fig 1. Target selectivity of 1,2,4-triazole acetamides on kinase-driven survival pathways.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls to rule out assay artifacts.
Protocol A: High-Throughput TR-FRET Kinase Selectivity Profiling
Objective: Determine the IC50 of 1,2,4-triazole acetamide analogs against a panel of kinases (e.g., hEGFR, NEK7) while ruling out auto-fluorescence. Causality for Assay Choice: Highly conjugated 1,2,4-triazole systems often exhibit intrinsic auto-fluorescence. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because it introduces a temporal delay before signal acquisition, eliminating background compound fluorescence and preventing false-positive inhibition readouts.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 1X Kinase Buffer. Dilute the 1,2,4-triazole acetamide analogs in DMSO to create a 10-point dose-response curve (ranging from 10 µM to 0.5 nM).
-
Self-Validating Controls:
-
Positive Control: 10 µM Gefitinib (ensures assay sensitivity).
-
Negative Control (No Enzyme): Buffer only (establishes baseline FRET signal).
-
Vehicle Control: 1% DMSO (establishes maximum kinase activity).
-
-
Enzyme-Ligand Incubation: Add 5 µL of the compound dilution to a 384-well plate. Add 10 µL of the purified kinase (e.g., hEGFR) and incubate for 15 minutes at room temperature to allow equilibrium binding.
-
Reaction Initiation: Add 10 µL of ATP/Substrate mix to initiate the reaction. Incubate for 60 minutes.
-
Signal Detection: Add 10 µL of the TR-FRET detection antibody (Europium-labeled). Incubate for 30 minutes.
-
Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine percent inhibition.
Protocol B: Cellular Cross-Reactivity & Apoptosis Evaluation (Flow Cytometry)
Objective: Confirm that biochemical kinase inhibition translates to target-mediated cellular apoptosis, rather than non-specific cytotoxic necrosis. Causality for Assay Choice: Annexin V/PI dual staining differentiates between early apoptosis (target-mediated) and late necrosis (often off-target toxicity).
Step-by-Step Methodology:
-
Cell Culture: Seed target cells (e.g., A549 for EGFR-driven lung cancer) and non-target counter-screen cells (e.g., NIH3T3 fibroblasts) at 2×105 cells/well in 6-well plates.
-
Compound Treatment: Treat cells with the IC90 concentration of the lead 1,2,4-triazole acetamide analog.
-
Self-Validating Control: Treat a parallel well with an inactive structural analog (lacking the critical N-aryl substitution). If the inactive analog induces cell death, the toxicity is scaffold-driven (cross-reactive), not target-specific.
-
-
Incubation: Incubate for 48 hours at 37°C, 5% CO2 .
-
Harvest & Stain: Wash cells with cold PBS, trypsinize, and resuspend in 1X Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI). Incubate for 15 minutes in the dark.
-
Flow Cytometry Analysis: Analyze 10,000 events per sample. Target-selective compounds will show a significant shift toward the Annexin V+/PI- quadrant (early apoptosis) exclusively in the target cell line (A549), with minimal effect on the counter-screen line (NIH3T3)[1][5].
Workflow Visualization
Fig 2. Self-validating experimental workflow for target selectivity and cross-reactivity profiling.
References
-
Title: 1,2,4-Triazole-Acetamide Conjugates as hEGFR Inhibitors: Synthesis, Anticancer Evaluation, and In Silico Studies Source: Chemistry & Biodiversity / Researcher.life URL: [Link]
-
Title: Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives Source: PMC / NIH.gov URL: [Link]
-
Title: Evaluation of Ethylated Phenylcarbamoylazinane-1,2,4-Triazole Amides Derivatives as 15-Lipoxygenase Inhibitors Source: ResearchGate URL: [Link]
-
Title: Identification of potent inhibitors of NEK7 protein using a comprehensive computational approach Source: ResearchGate URL: [Link]
Sources
2-amino-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide proper disposal procedures
The management and disposal of specialized research chemicals require a rigorous, scientifically grounded approach to ensure laboratory safety, regulatory compliance, and environmental protection. 2-amino-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide (CAS: 1154731-75-5) is a nitrogen-rich heterocyclic compound primarily utilized in advanced drug development and synthetic research[1].
Because of its specific structural moieties—an acetamide group and a 1,2,4-triazole ring—this compound cannot be treated as standard biological or general chemical waste. This guide provides drug development professionals and laboratory personnel with a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of this compound.
Mechanistic Risk Assessment & Causality
To safely dispose of any chemical, one must understand the molecular behavior that dictates its hazards. 2-amino-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide presents specific disposal challenges based on its chemical topology:
-
Nitrogen-Rich Combustion Byproducts: The molecular formula (C10H11N5O) contains a high mass percentage of nitrogen[1]. When subjected to standard thermal degradation (incineration), the triazole ring and primary amine will readily oxidize to form nitrogen oxides (NOx). Therefore, disposal facilities must utilize high-temperature incineration equipped with NOx scrubbers to prevent toxic atmospheric emissions.
-
Environmental Persistence: 1,2,4-triazole derivatives are highly stable and resist standard microbial degradation in wastewater treatment plants[2]. Pouring solutions containing this compound down the drain can lead to bioaccumulation and aquatic toxicity.
-
Acetamide Toxicity: Acetamide derivatives can act as systemic toxicants and mild skin/eye irritants[3]. Direct dermal contact during waste consolidation must be prevented through strict PPE protocols.
Quantitative Chemical Profiling
Accurate waste profiling is the first step in regulatory compliance. The following table summarizes the critical physicochemical data required for manifesting this waste for environmental health and safety (EHS) pickup.
Table 1: Waste Profiling Data for 2-amino-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide
| Parameter | Specification | Operational Implication |
| CAS Number | 1154731-75-5[1] | Required for EPA/RCRA waste manifesting. |
| Molecular Formula | C10H11N5O[1] | High nitrogen content; dictates incineration method. |
| Molecular Weight | 217.23 g/mol [1] | Used for calculating molarity in liquid waste streams. |
| Waste Classification | Non-halogenated organic | Must be segregated from halogenated solvents to prevent toxic gas generation. |
| Incompatible Materials | Strong oxidizers, strong acids | Mixing may cause exothermic reactions or degradation into toxic gases. |
Operational Disposal Workflow
The following step-by-step methodology provides a self-validating system for disposing of 2-amino-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide. Each step contains a verification checkpoint to ensure the protocol's integrity.
Phase 1: Waste Segregation and Containerization
-
Determine the Waste State: Identify if the waste is a pure solid powder, contaminated consumable (e.g., pipette tips, weighing boats), or dissolved in a solvent (e.g., DMSO, Methanol).
-
Select the Primary Container:
-
For Solids: Use a high-density polyethylene (HDPE) wide-mouth jar.
-
For Liquids: Use a chemically compatible, glass or PTFE-lined amber bottle.
-
Self-Validation Check: Inspect the container for micro-fractures or residual moisture before adding waste.
-
-
Consolidate the Waste: Transfer the chemical into the container inside a certified chemical fume hood to prevent inhalation of aerosolized powders.
-
Apply Secondary Containment: Place the primary waste container inside a secondary spill-tray or bin to capture any potential leaks during temporary storage.
Phase 2: GHS-Compliant Labeling
-
Affix the Waste Label: Attach a standardized hazardous waste label immediately upon placing the first drop or grain of waste into the container. Do not wait until the container is full[4].
-
Detail the Composition: Write out the full chemical name: "2-amino-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide". Never use abbreviations or acronyms on waste labels.
-
Identify the Hazards: Mark the container with "Toxic" and "Environmental Hazard" pictograms, aligning with Safe Work Australia and EPA guidelines[4][5].
Phase 3: EHS Transfer and Final Destruction
-
Seal the Container: Ensure the cap is tightly secured. Self-Validation Check: Invert the sealed liquid container 45 degrees over a secondary tray to verify the seal integrity.
-
Submit a Pickup Request: Log the chemical profile (Table 1) into your institution's EHS waste management system.
-
Final Destruction: The waste management authority will route the chemical for high-temperature incineration (minimum 1,000°C) with exhaust gas scrubbing[5].
Waste Routing Visualization
The following diagram illustrates the logical decision tree for routing 2-amino-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide waste based on its physical state.
Decision tree for the segregation and disposal routing of triazole-acetamide research waste.
Emergency Spill Response Protocol
In the event of a localized spill during weighing or transferring, execute the following protocol to mitigate exposure and environmental contamination:
-
Isolate the Area: Alert nearby personnel and restrict access to the spill zone.
-
Don Appropriate PPE: Ensure you are wearing nitrile gloves (double-gloving is recommended), safety goggles, and a lab coat. If the spill is a fine powder outside a fume hood, a fitted N95 or P100 respirator is required.
-
Containment (Liquid Spill): Surround the spill with an inert absorbent material (e.g., vermiculite or universal spill pads). Do not use combustible materials like paper towels if the compound is dissolved in a flammable solvent.
-
Containment (Solid Spill): Lightly mist the powder with a compatible solvent (e.g., water or a 10% ethanol solution) using a spray bottle to prevent aerosolization. Do not sweep dry powder.
-
Collection: Scoop the absorbed mixture or dampened powder using a non-sparking plastic scoop and place it into a designated solid hazardous waste container.
-
Decontamination: Wash the spill surface with a detergent solution, followed by a water rinse. Collect all wash liquids as hazardous aqueous waste[2].
References
-
Hazardous Waste: Guidelines and Regulations, Federal Register Notice - EPA. U.S. Environmental Protection Agency. Available at:[Link]
-
Management of Hazardous Waste Procedure - Yale Environmental Health & Safety. Yale University. Available at: [Link]
-
Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes. Oregon State University. Available at:[Link]
-
LABELLING OF WORKPLACE HAZARDOUS CHEMICALS - Safe Work Australia. Safe Work Australia. Available at: [Link]
Sources
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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